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  • Product: 1-Phenoxy-3-phenylpropan-2-one
  • CAS: 35855-76-6

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 1-Phenoxy-3-phenylpropan-2-one

A Technical Guide for Chemical Synthesis and Drug Development Executive Summary In the landscape of modern organic synthesis and medicinal chemistry, α-aryloxy ketones represent a privileged class of intermediates. 1-Phe...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Chemical Synthesis and Drug Development

Executive Summary

In the landscape of modern organic synthesis and medicinal chemistry, α-aryloxy ketones represent a privileged class of intermediates. 1-Phenoxy-3-phenylpropan-2-one (CAS: 35855-76-6) is a highly versatile molecule characterized by a central carbonyl group flanked by a phenoxy moiety and a benzyl group[1]. This unique structural topology makes it an exceptional electrophile and a prime candidate for intramolecular cyclizations.

This whitepaper provides an in-depth technical analysis of 1-phenoxy-3-phenylpropan-2-one, detailing its physicochemical properties, field-proven synthetic methodologies, and downstream applications in the development of complex heterocycles and neuroactive therapeutics[2],[3].

Physicochemical Properties & Structural Causality

The reactivity of 1-phenoxy-3-phenylpropan-2-one is dictated by its physicochemical profile. The α-carbonyl position activates the adjacent methylene protons, making them susceptible to enolization, while the phenoxy group can serve either as a leaving group in substitution reactions or as an intramolecular nucleophile in Lewis acid-catalyzed cyclizations.

Quantitative Data Summary

Table 1: Core physicochemical properties of 1-Phenoxy-3-phenylpropan-2-one.

PropertyValueStructural/Mechanistic Implication
Chemical Formula C₁₅H₁₄O₂[4]Provides the necessary carbon framework for dual-ring cyclization.
Molecular Weight 226.27 g/mol [4]Falls within the optimal range for fragment-based drug design (FBDD).
CAS Registry Number 35855-76-6[1]Standard identifier for reagent procurement and patent filing.
PubChem CID 236717[4]Primary database index for toxicological and structural data.
H-Bond Acceptors 2The carbonyl and ether oxygens facilitate target-protein binding.

Mechanistic Synthesis Pathways

The most reliable and high-yielding method for synthesizing 1-phenoxy-3-phenylpropan-2-one is via a Williamson-type ether synthesis, utilizing nucleophilic substitution (Sₙ2).

Causality in Experimental Design

Phenol is a weak acid. To transform it into a potent nucleophile, a mild base like potassium carbonate (K₂CO₃) is employed to generate the phenoxide anion. The reaction is conducted in N,N-Dimethylformamide (DMF), a polar aprotic solvent. DMF is strategically chosen because it solvates the potassium cation but leaves the phenoxide anion relatively unsolvated ("naked"). This drastically lowers the activation energy required for the phenoxide to perform an Sₙ2 attack on the α-carbon of 1-chloro-3-phenylpropan-2-one.

Step-by-Step Protocol: Nucleophilic Substitution
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve phenol (1.0 equiv) in anhydrous DMF under an inert nitrogen atmosphere.

  • Base Addition: Add anhydrous K₂CO₃ (1.5 equiv) to the solution. Stir at room temperature for 30 minutes to facilitate the complete formation of the phenoxide anion.

  • Electrophile Addition: Slowly add 1-chloro-3-phenylpropan-2-one (1.1 equiv) dropwise. Crucial Insight: Dropwise addition prevents localized exothermic spikes and minimizes side reactions, such as the self-aldol condensation of the haloketone.

  • Heating: Elevate the temperature to 80°C and stir for 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (8:2) eluent.

  • Quenching & Extraction: Cool the mixture to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl). Crucial Insight: NH₄Cl is preferred over water as it buffers the pH, preventing base-catalyzed hydrolysis of the product and breaking potential emulsions during extraction. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure target compound.

SynthesisWorkflow Phenol Phenol (Nucleophile) Reagents K2CO3 / DMF 80°C, 4h Phenol->Reagents Deprotonation Haloketone 1-Chloro-3-phenylpropan-2-one (Electrophile) Haloketone->Reagents SN2 Attack Product 1-Phenoxy-3-phenylpropan-2-one (Target) Reagents->Product KCl Elimination

Synthetic workflow for 1-Phenoxy-3-phenylpropan-2-one via SN2 substitution.

Downstream Applications in Drug Development

Synthesis of Substituted Benzofurans

Benzofurans are privileged scaffolds in medicinal chemistry, found in numerous FDA-approved drugs. 1-Phenoxy-3-phenylpropan-2-one serves as a direct precursor for synthesizing 2-benzylbenzofuran derivatives via Titanium tetrachloride (TiCl₄) catalyzed intramolecular cyclization[2].

Mechanistic Causality: TiCl₄ acts as a strong Lewis acid, coordinating with the carbonyl oxygen of the α-phenoxy ketone. This coordination withdraws electron density, rendering the carbonyl carbon highly electrophilic. The electron-rich phenoxy ring subsequently undergoes an intramolecular Electrophilic Aromatic Substitution (EAS). A final dehydration step (-H₂O) restores aromaticity, yielding the benzofuran core.

CyclizationMechanism Precursor 1-Phenoxy-3-phenylpropan-2-one Catalyst TiCl4 / Trifluoroethanol Reflux Precursor->Catalyst Coordination TiCl4-Carbonyl Coordination (Electrophilic Activation) Catalyst->Coordination EAS Intramolecular Electrophilic Aromatic Substitution Coordination->EAS Dehydration Dehydration (-H2O) EAS->Dehydration Benzofuran 2-Benzylbenzofuran Derivative Dehydration->Benzofuran

Lewis acid-catalyzed intramolecular cyclization of α-phenoxy ketones to benzofurans.

Development of NR2B Subtype-Selective NMDA Antagonists

Beyond cyclization, α-phenoxy ketones are critical building blocks in neuropharmacology. Research published in ACS Chemical Neuroscience demonstrated that derivatives of 1-chloro-3-phenylpropan-2-one (and its phenoxy counterparts) are utilized to synthesize oxazole and thiazole linkers[3]. These linkers are integrated into 3-substituted aminocyclopentanes, which act as highly potent, orally bioavailable NR2B subtype-selective NMDA receptor antagonists. These compounds show significant efficacy in preclinical models of neuropathic pain and Parkinson's disease without the adverse motor effects associated with nonselective NMDA antagonists[3],[5].

Analytical Characterization Protocols

To ensure the trustworthiness of the synthesized 1-phenoxy-3-phenylpropan-2-one, the following self-validating analytical protocols must be executed:

  • Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃):

    • Validation Markers: Look for a distinct singlet integrating to 2 protons around δ 4.6 ppm, corresponding to the phenoxy-adjacent methylene (-O-CH₂-C=O). A second singlet around δ 3.8 ppm confirms the benzyl methylene (O=C-CH₂-Ph). Multiplets between δ 6.8 - 7.4 ppm will confirm the presence of the 10 aromatic protons.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Validation Markers: Utilizing Electrospray Ionization (ESI+), the spectrum must display a clear [M+H]⁺ pseudo-molecular ion peak at m/z 227.1.

  • High-Performance Liquid Chromatography (HPLC):

    • Validation Markers: Run on a C18 reverse-phase column using a gradient elution of Water/Acetonitrile (with 0.1% Formic Acid). UV detection at 254 nm should yield a single sharp peak demonstrating >95% purity before downstream cyclization is attempted.

References

  • PubChem Compound Summary for CID 236717: 1-Phenoxy-3-phenylpropan-2-one Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone as raw materials (Patent CN109516968B)
  • Discovery of 3-Substituted Aminocyclopentanes as Potent and Orally Bioavailable NR2B Subtype-Selective NMDA Antagonists Source: ACS Chemical Neuroscience (2011 Jul 20; 2(7): 352–362) URL:[Link]

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Exploratory

Biological Activity and Pharmacological Potential of α-Phenoxy Ketones: A Technical Guide

As a Senior Application Scientist in drug discovery and synthetic methodology, I have designed this whitepaper to bridge the gap between the fundamental chemical reactivity of α-phenoxy ketones (also known as 2-phenoxyac...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery and synthetic methodology, I have designed this whitepaper to bridge the gap between the fundamental chemical reactivity of α-phenoxy ketones (also known as 2-phenoxyacetophenones or α-aryloxy ketones) and their advanced pharmacological applications. Rather than merely listing properties, this guide deconstructs the causality behind their biological activity, details self-validating experimental protocols, and explores their utility as both active pharmaceutical ingredients (APIs) and critical synthetic intermediates.

The Isosteric Evolution: From Dihydrochalcones to α-Phenoxy Ketones

Dihydrochalcones are a well-documented class of natural products exhibiting diverse biological activities. By executing an isosteric replacement of the methylene bridge (-CH₂-) in dihydrochalcones with an oxygen atom (-O-), researchers have successfully synthesized α-phenoxy ketones[1].

The Causality of Molecular Design: Replacing the carbon center with an oxygen atom fundamentally alters the molecule's conformational flexibility and electronic distribution. The ether linkage introduces a distinct dipole and alters the dihedral angles between the aromatic rings, which can enhance binding affinity within specific enzymatic pockets. Crucially, in silico evaluations confirm that these oxygen analogs strictly adhere to Lipinski's "Rule of Five" (e.g., MW < 500, logP < 5), exhibiting no violations[2]. This validates their structural framework as highly viable for oral drug development, ensuring they possess the necessary membrane permeability and pharmacokinetic profiles[1].

Pharmacological Efficacy: Antimicrobial and Antileishmanial Activity

The baseline α-phenoxy ketone scaffold exhibits intrinsic biological activity against several pathogenic targets.

  • Antileishmanial Activity: The unsubstituted 2-phenoxyacetophenone (compound 2a) has demonstrated targeted growth inhibitory activity against the promastigote form of Leishmania major[1].

  • Antifungal Activity: When the ketone moiety is converted into a (Z)-oxime derivative, the biological profile shifts significantly. Specifically, derivatives containing a 4-fluorophenoxy moiety (compound 3d) exhibit potent in vitro antifungal activity against Candida albicans, Candida glabrata, and Aspergillus niger[2]. The activity of these fluorinated oximes is comparable to, and in some cases more potent than, the clinical reference drug fluconazole[2].

Quantitative Pharmacological Data

The following table summarizes the critical biological metrics for key α-phenoxy ketone derivatives, allowing for rapid comparative analysis:

Compound / DerivativeBiological TargetActivity MetricObserved ValuePharmacological Significance
Unsubstituted 2-phenoxyacetophenone (2a)Leishmania major (promastigote)IC₅₀~80 μg/mLLead compound for antileishmanial drug development.
4-Fluorophenoxy oxime derivative (3d)Candida albicans, C. glabrataMIC15.63 - 31.25 μg/mLComparable to Fluconazole; broad-spectrum antifungal.
α,α-Difluoro-α-phenoxy ketoneAspartyl ProteasesHydration ΔG~5.6 kcal/molLow energy barrier enables spontaneous hydrate formation.

Advanced Fluorination: Targeting Proteases via Hydrate Transition States

A groundbreaking advancement in the pharmacology of α-phenoxy ketones is the development of α,α-difluorinated-α-phenoxy ketones. This unstudied hybrid fluorinated functional group is generated via the Cu(II)-catalyzed unsymmetrical di-oxidation of gem-difluoroalkenes[3].

The Causality of Protease Inhibition: In medicinal chemistry, targeting proteases (such as aspartyl or serine proteases) often requires a molecule that can mimic the tetrahedral transition state of peptide bond cleavage. The introduction of two highly electronegative fluorine atoms adjacent to the carbonyl carbon withdraws electron density, drastically lowering the thermodynamic barrier for water addition (ΔG ≈ 5.6 kcal/mol)[4].

Consequently, the sp²-hybridized ketone readily rehybridizes into an sp³-hybridized hydrate (gem-diol) adduct[3]. This hydrate form is energetically favored and acts as a potent transition-state analog, enabling covalent inhibition of the enzyme's active site[4].

G A gem-Difluoroalkene + Phenol B Cu(II) Catalysis Aerobic Oxidation A->B Oxidation C α,α-Difluoro-α-phenoxy ketone (sp² hybridized) B->C C-O / C=O Formation D Hydration (Energetically Favored) C->D H₂O Addition (ΔG = 5.6 kcal/mol) E sp³-Hybridized Hydrate (Active Pharmacophore) D->E Rehybridization F Protease Active Site (Covalent Inhibition) E->F Enzyme Binding

Figure 1: Synthesis and mechanistic pathway of α,α-difluorinated-α-phenoxy ketones as protease inhibitors.

Synthetic Utility: Cyclodehydration and Tandem Cleavage

Beyond their direct biological activity, α-phenoxy ketones are highly versatile synthetic intermediates.

Benzofuran Scaffolds: They undergo highly efficient cyclodehydration mediated by Eaton's reagent (P₂O₅-MeSO₃H) to yield multisubstituted benzofurans[5]. Benzofurans are privileged scaffolds in drug discovery, known for their broad spectrum of biological activities. The fluidity and reactivity of Eaton's reagent allow this transformation to occur under mild conditions, providing facile access to complex polyheterocyclic systems[6].

Flavone Synthesis: Furthermore, substituted 2′-phenoxyacetophenones serve as critical substrates in the artificial synthesis of flavonoids. Using elaborately engineered Fe₃@Ni₁-ZrO₂ catalysts, these ketones undergo tandem C–C bond cleavage and coupling to produce bioactive flavones, which possess potent antioxidant and anticancer properties[7].

G S1 α-Phenoxy Ketone (Precursor) S2 Eaton's Reagent (P₂O₅-MeSO₃H) S1->S2 Reagent Addition S3 Cyclodehydration (Acid Catalysis) S2->S3 90°C, 1 h S4 Benzofuran Scaffold (Bioactive Core) S3->S4 -H₂O

Figure 2: Cyclodehydration of α-phenoxy ketones to benzofuran scaffolds via Eaton's reagent.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every synthetic step includes an analytical checkpoint to confirm causality and prevent the propagation of errors.

Protocol A: Synthesis and Biological Evaluation of 2-Phenoxyacetophenones

Objective: Synthesize oxygen analogs of dihydrochalcones and validate their antifungal efficacy.

  • Alkylation (Sₙ2 Displacement): React substituted phenols (1.0 eq) with α-bromoacetophenones (1.1 eq) in anhydrous acetone using anhydrous K₂CO₃ (1.5 eq) as a base. Reflux the mixture for 4-6 hours.

    • Causality & Validation: K₂CO₃ deprotonates the phenol to form a reactive phenoxide nucleophile. Anhydrous conditions are strictly maintained to prevent the competitive hydrolysis of the α-bromoacetophenone into an alcohol. Validate the disappearance of the phenol starting material via TLC (Hexane:EtOAc).

  • Oxime Derivatization: Treat the isolated α-phenoxy ketone with hydroxylamine hydrochloride and sodium acetate in ethanol. Reflux for 2 hours.

  • Analytical Checkpoint: Confirm the (Z)-oxime geometry using ¹H-NMR spectroscopy. The methylene protons will show a characteristic downfield shift due to the anisotropic effect of the newly formed oxime hydroxyl group.

  • Micro-dilution Assay: Evaluate antifungal activity against C. albicans in 96-well plates using serial dilutions.

    • Self-Validation: The assay must include a negative control (media only) to ensure no baseline contamination, a solvent control (DMSO) to rule out solvent-induced cytotoxicity, and a positive control (fluconazole) to benchmark MIC values.

Protocol B: Cu(II)-Catalyzed Synthesis of α,α-Difluorinated-α-Phenoxy Ketones

Objective: Generate fluorinated transition-state analogs while avoiding β-fluoride elimination.

  • Reaction Setup: In a Schlenk tube, combine gem-difluoroalkene (1.0 eq), phenol (1.5 eq), CuCl₂ (20 mol%), and 2,2',6',2"-terpyridine (10 mol%) in a 1:1 mixture of o-dichlorobenzene (DCB) and DMSO.

    • Causality: The Cu(II)/terpyridine complex facilitates a one-electron radical functionalization under aerobic conditions. This radical pathway intentionally bypasses anionic intermediates, thereby completely preventing unwanted β-fluoride elimination that plagues standard nucleophilic attacks on gem-difluoroalkenes.

  • Aerobic Oxidation: Stir the mixture at 100 °C under an O₂ balloon for 12 hours.

  • Analytical Checkpoint: Purify via silica gel chromatography. Validate the unsymmetrical di-oxidation product using ¹⁹F-NMR (confirming the retention of the gem-difluoro signal) and ¹³C-NMR (verifying the sp² carbonyl carbon shift). The absence of an alcohol side-product in the crude NMR validates the chemoselectivity of the Cu(II) catalyst.

References

  • Replacement of the Methylene of Dihydrochalcones with Oxygen: Synthesis and Biological Evaluation of 2-Phenoxyacetophenones. Chemical Biology & Drug Design. URL:[Link]

  • Cu(II) Catalyzed Unsymmetrical Di-oxidation of gem-Difluoroalkenes to Generate α,α-Difluorinated-α-Phenoxyketones, an Unstudied Substructure. ChemRxiv. URL:[Link]

  • Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent. Journal of Chemical Research. URL:[Link]

  • Atomic Ni-doped ZrO2 with subnanometric Fe clusters for tandem C–C bond cleavage and coupling. Chemical Science. URL:[Link]

Sources

Foundational

De Novo Target Deconvolution and Mechanism of Action Elucidation: An Investigational Framework for 1-Phenoxy-3-phenylpropan-2-one

Prepared by: Senior Application Scientist Target Audience: Researchers, Discovery Biologists, and Drug Development Professionals Executive Summary In early-stage drug discovery and chemical biology, researchers frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Discovery Biologists, and Drug Development Professionals

Executive Summary

In early-stage drug discovery and chemical biology, researchers frequently encounter synthetic intermediates or uncharacterized small molecules that exhibit intriguing phenotypic effects but lack a defined biological target. 1-Phenoxy-3-phenylpropan-2-one (1-P3P2O; CAS: 35855-76-6) is a prime example of such a molecule. Structurally, it is a hydrophobic ketone flanked by a phenoxymethyl group and a benzyl group. While traditionally utilized as a substrate in asymmetric transfer hydrogenation, its structural motif—featuring hydrogen bond acceptors and lipophilic aromatic rings—suggests it could occupy the hydrophobic pockets of biological macromolecules, such as hydrolases, oxidoreductases, or lipid-binding proteins[1].

As a Senior Application Scientist, I approach the "de-orphanization" of such molecules not merely as a screening exercise, but as an exercise in causal biology. To investigate the mechanism of action (MoA) of 1-P3P2O, we must build a self-validating experimental pipeline. This whitepaper outlines a rigorous, multi-modal framework to identify, validate, and contextualize the biological target of 1-P3P2O.

Phase 1: In Silico Target Prediction & Physicochemical Profiling

Before committing to resource-intensive wet-lab assays, we must establish the physicochemical boundaries of the molecule and predict its likely target space.

Rationale & Causality

A molecule's physical properties dictate its cellular permeability and binding kinetics. By mapping 1-P3P2O against databases of known bioactive compounds, we can generate a probabilistic list of targets. We utilize reverse pharmacophore mapping via tools like [2], which operates on the "molecular similarity hypothesis"—the principle that structurally similar molecules are likely to share common protein targets[3][4].

Quantitative Data: Physicochemical Properties

Table 1: Predicted Physicochemical and Pharmacokinetic Profile of 1-P3P2O

PropertyValueBiological Implication
Molecular Weight 226.27 g/mol Excellent for passive membrane diffusion.
Predicted LogP ~3.2High lipophilicity; likely targets hydrophobic pockets or membrane-associated proteins.
H-Bond Donors 0Relies on hydrophobic and Van der Waals interactions.
H-Bond Acceptors 2 (Ketone, Ether)Potential for specific orientation via hydrogen bonding with target backbone amides.
Topological Polar Surface Area 26.3 ŲHighly permeable; suitable for intracellular target engagement.

Phase 2: Target Deconvolution via Activity-Based Protein Profiling (ABPP)

If phenotypic screening (e.g., RNA-Seq) reveals that 1-P3P2O alters cellular states, we must identify the direct physical binding partner. The gold standard for this is the "bottom-up" approach of[5].

Rationale & Causality

Direct physical interaction is the ultimate proof of target engagement. Because 1-P3P2O may bind its target with transient or moderate affinity, standard pull-down assays often fail due to the dissociation of the complex during stringent washing. ABPP solves this by introducing a photoaffinity label (PAL) that covalently traps the target upon UV irradiation, preserving the interaction[6][7].

To ensure the trustworthiness of this assay, we employ a self-validating competitive control . If a protein is a true target, pre-incubating the lysate with a massive excess of unmodified 1-P3P2O will outcompete the probe, resulting in a loss of signal.

Step-by-Step Methodology: Photoaffinity LC-MS/MS
  • Probe Synthesis: Derivatize 1-P3P2O via reductive amination of the central ketone to introduce a minimal diazirine (photocrosslinker) and a terminal alkyne handle (for click chemistry).

  • Lysate Incubation: Incubate native cell proteome lysates (e.g., 2 mg/mL protein) with the 1-P3P2O-probe (10 µM) for 1 hour at 37°C.

    • Causality Check: In a parallel sample, pre-incubate lysates with 1 mM unmodified 1-P3P2O for 30 minutes prior to probe addition to establish competitive binding.

  • UV Crosslinking: Expose samples to 365 nm UV light for 10 minutes on ice. The diazirine forms a highly reactive carbene that covalently inserts into nearby amino acid backbones.

  • Click Chemistry (CuAAC): React the alkyne handle with a biotin-azide reagent using Copper(I)-catalyzed alkyne-azide cycloaddition.

  • Enrichment & LC-MS/MS: Isolate biotinylated proteins using streptavidin-agarose beads. Perform on-bead trypsin digestion and analyze the resulting peptides via quantitative LC-MS/MS to identify enriched proteins.

Phase 3: Target Validation via Cellular Thermal Shift Assay (CETSA)

ABPP identifies putative targets, but it relies on a chemically modified probe interacting with a lysed proteome. We must prove that the native, unmodified 1-P3P2O engages the target in living cells.

Rationale & Causality

The[8] is based on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature (Tm)[9][10]. By demonstrating a thermal shift in intact cells, we validate that 1-P3P2O crosses the cell membrane and binds the target in its native physiological context, ruling out artifacts caused by cell lysis or probe modification[11][12].

Step-by-Step Methodology: Intact Cell CETSA
  • Cell Incubation: Culture target cells (e.g., HeLa) to 80% confluency. Treat cells with 50 µM 1-P3P2O or DMSO vehicle for 2 hours at 37°C to allow intracellular equilibration.

  • Thermal Aliquoting: Harvest and wash the cells. Divide the intact cell suspension equally into 10 PCR tubes.

  • Heat Gradient Application: Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Lysis & Fractionation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 20°C). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured and aggregated proteins.

  • Quantification: Collect the soluble supernatant. Quantify the presence of the ABPP-identified target protein using Western Blotting or multiplexed proximity extension assay (PEA).

  • Data Analysis: Plot the relative protein abundance against temperature to generate melting curves. Calculate the ΔTm; a statistically significant positive shift confirms live-cell target engagement.

Orthogonal Validation Matrix

Table 2: Self-Validating Matrix for Target Identification

TechniqueModalityOutputConfidence Contribution
ABPP Lysate / CovalentDirect Protein IDHigh: Identifies primary physical interactors.
CETSA Live Cell / Label-freeThermal StabilizationVery High: Confirms native conformation binding.
RNA-Seq Live Cell / PhenotypicTranscriptomic SignatureModerate: Maps the downstream functional consequences.
CRISPR KO Live Cell / GeneticPhenotype ReversalAbsolute: Proves the target is necessary for the observed phenotype.

Visualizing the Investigational Framework

To synthesize this methodology, the following diagrams map the operational workflow and the logical deduction of the signaling cascade.

Workflow Start 1-Phenoxy-3-phenylpropan-2-one (Uncharacterized Probe) InSilico Phase 1: In Silico Prediction (SwissTargetPrediction) Start->InSilico Structural Input Pheno Phase 2: Phenotypic Profiling (RNA-Seq & HCS) Start->Pheno Cellular Assays ABPP Phase 3: Target Deconvolution (Photoaffinity LC-MS/MS) InSilico->ABPP Candidate Targets Pheno->ABPP Pathway Clues CETSA Phase 4: Target Validation (CETSA & CRISPR KO) ABPP->CETSA Putative Target ID MoA Elucidated Mechanism of Action CETSA->MoA Validated Engagement

Figure 1: Target deconvolution workflow for 1-P3P2O integrating in silico and proteomic methods.

Pathway Ligand 1-P3P2O Target Putative Target (e.g., Hydrolase/Kinase) Ligand->Target Binds (CETSA validated) Complex Ligand-Target Complex (Inhibited State) Target->Complex Conformational Shift Downstream1 Downstream Effector (Unphosphorylated) Complex->Downstream1 Loss of Function TF Transcription Factor (Nuclear Translocation Blocked) Downstream1->TF Signal Attenuation Phenotype Observed Phenotype (e.g., Growth Arrest) TF->Phenotype Altered Gene Expression

Figure 2: Hypothetical signaling perturbation cascade following 1-P3P2O target engagement.

Conclusion

Elucidating the mechanism of action for structurally simple molecules like 1-Phenoxy-3-phenylpropan-2-one requires a transition from correlative observation to causal biochemical proof. By chaining predictive computational models (SwissTargetPrediction) with covalent target trapping (ABPP) and label-free thermodynamic validation (CETSA), drug development professionals can construct an airtight, self-validating case for target engagement. This framework ensures that any downstream phenotypic observations are rigorously grounded in verified molecular interactions.

References
  • SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. Nucleic Acids Research, 2014. URL:[Link]

  • Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Cravatt, B. F., Wright, A. T., & Kozarich, J. W. Annual Review of Biochemistry, 2008. URL:[Link]

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. Science, 2013. URL:[Link]

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Protocols & Analytical Methods

Method

Application Note: Purification of 1-Phenoxy-3-phenylpropan-2-one via Normal-Phase Flash Column Chromatography

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

1-Phenoxy-3-phenylpropan-2-one (C₁₅H₁₄O₂) is a critical synthetic intermediate and a representative α-aryloxy ketone[1]. In contemporary research, it is heavily utilized as a β-O-4 lignin model compound to study the depolymerization of biomass in acidic or reductive environments[2]. Because crude synthesis mixtures of this compound often contain unreacted phenols, alkyl halides, or aldol condensation byproducts, obtaining a high-purity isolate is a strict prerequisite for downstream kinetic or catalytic studies.

This application note provides a self-validating, highly optimized protocol for the purification of 1-phenoxy-3-phenylpropan-2-one using normal-phase silica gel flash chromatography.

Physicochemical Profiling & Chromatographic Rationale

Designing an effective separation strategy requires a mechanistic understanding of the target molecule's interactions with the stationary and mobile phases.

  • Stationary Phase Interactions (Retention): The molecule possesses a ketone carbonyl (C=O) and an ether oxygen (-O-). These functional groups act as strong hydrogen-bond acceptors, interacting directly with the acidic silanol groups (-SiOH) on the surface of the silica gel.

  • Mobile Phase Interactions (Elution): The dual phenyl rings impart significant lipophilicity to the molecule[1]. Therefore, a highly non-polar bulk solvent is required to solubilize the compound, while a polar modifier is needed to competitively disrupt the hydrogen bonds with the silica.

Causality Checkpoint: Why use Petroleum Ether and Ethyl Acetate? Petroleum ether (or hexanes) provides the non-polar hydrophobic environment necessary to move the lipophilic phenyl rings down the column. Ethyl acetate (EtOAc) acts as the polar modifier. Because EtOAc contains its own carbonyl and ether-like linkages, it efficiently competes with 1-phenoxy-3-phenylpropan-2-one for the silica's silanol binding sites, driving the target molecule forward into the mobile phase.

Mechanism S Silica Gel (Stationary Phase) Silanol Groups (-OH) C 1-Phenoxy-3-phenylpropan-2-one Carbonyl (C=O) Ether (-O-) Phenyl Rings S->C Hydrogen Bonding (Strong Retention) M Mobile Phase (Pet Ether / EtOAc) M->C Solvent Displacement (Elution Force)

Fig 1: Chromatographic separation mechanism and phase interactions.

Pre-Chromatographic Optimization

Before packing the column, Thin Layer Chromatography (TLC) must be performed to validate the mobile phase ratio. The target retention factor ( Rf​ ) for flash chromatography should be optimized to 0.30 – 0.35 .

Table 1: TLC Mobile Phase Optimization Data
Solvent System (Pet Ether : EtOAc)Observed Rf​ Elution Profile Assessment
95 : 50.10Too slow; will result in severe band broadening.
90 : 100.22Acceptable for initial gradient stages; separates non-polar impurities.
85 : 15 0.34 Optimal elution strength; sharp band resolution[3].
70 : 300.65Too fast; high risk of co-elution with polar phenolic byproducts.

Experimental Workflow & Protocol

Workflow A Crude Reaction Mixture B Sample Preparation (Dry Loading on Silica) A->B C Column Packing (Slurry Method, 230-400 mesh) B->C D Gradient Elution (Pet Ether:EtOAc 90:10 to 85:15) C->D E Fraction Collection (UV 254 nm Detection) D->E F Concentration (Rotary Evaporation) E->F G Pure 1-Phenoxy-3-phenylpropan-2-one (Target Isolate) F->G

Fig 2: Step-by-step experimental workflow for normal-phase flash chromatography.

Phase 1: Sample Preparation (Dry Loading)

Causality Checkpoint: Crude mixtures of α-aryloxy ketones are frequently viscous oils. Attempting to wet-load these oils directly onto the column often results in "channeling" (uneven migration through the silica bed). Dry loading creates a uniform, highly dispersed starting band, drastically improving resolution.

  • Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM).

  • Add dry silica gel (230–400 mesh) to the flask. The mass of the silica should be roughly 2.5× the mass of the crude mixture.

  • Evaporate the DCM completely using a rotary evaporator until a free-flowing, dry powder is obtained. Ensure no residual solvent remains, as trapped DCM will artificially increase the local polarity of the column.

Phase 2: Column Packing

Determine the appropriate column dimensions based on the crude mass (See Table 2).

  • Prepare a slurry of silica gel (230–400 mesh) in 100% Petroleum Ether.

  • Pour the slurry into the glass column in a single, continuous motion to prevent stratification.

  • Apply compressed air (max 2-3 psi) to pack the bed tightly. Never let the solvent line drop below the top of the silica bed.

  • Add a 1 cm protective layer of washed sea sand to the top of the flat silica bed.

Table 2: Column Dimension Guidelines
Crude Mass (g)Column Diameter (cm)Silica Gel Mass (g)Fraction Size (mL)
0.1 - 0.51.515 - 2510
0.5 - 1.52.540 - 6020
1.5 - 3.04.080 - 12050
Phase 3: Loading and Elution
  • Carefully pour the dry-loaded sample powder (from Phase 1) evenly onto the protective sand layer.

  • Add another 1 cm layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution Gradient:

    • Elute with 2 Column Volumes (CV) of 100% Petroleum Ether to flush out highly non-polar impurities (e.g., unreacted alkyl halides or biphenyls).

    • Transition to 90:10 Pet Ether / EtOAc for 2 CV.

    • Transition to 85:15 Pet Ether / EtOAc [3]. The target compound will elute in this phase.

Phase 4: Fraction Analysis & Concentration

Causality Checkpoint: 1-Phenoxy-3-phenylpropan-2-one contains two aromatic rings, which act as strong chromophores. This allows for highly sensitive, non-destructive detection using short-wave ultraviolet light, bypassing the immediate need for chemical stains.

  • Spot 2 μL of each collected fraction onto a silica gel F₂₅₄ TLC plate.

  • Develop the plate in an 85:15 Pet Ether / EtOAc chamber.

  • Visualize under a UV lamp at 254 nm. The compound will appear as a dark, UV-quenching spot at Rf​ ~ 0.34.

  • Pool all fractions containing the pure target spot.

  • Concentrate the pooled fractions via rotary evaporation (bath temperature 35°C) to yield the pure 1-phenoxy-3-phenylpropan-2-one as a colorless to pale-yellow oil[3].

Troubleshooting Common Issues

  • Co-elution with Phenol: If unreacted phenol (from the synthesis) co-elutes with the target compound, it will appear as a trailing spot on the TLC. Solution: Prior to chromatography, dissolve the crude mixture in diethyl ether and wash vigorously with 1M NaOH (3x) to deprotonate and extract the phenol into the aqueous layer.

  • Severe Band Broadening: If the compound elutes over an excessive number of fractions (e.g., >10 fractions), the column was likely overloaded, or the initial solvent polarity was too low. Solution: Strictly adhere to the silica-to-crude mass ratio (approx. 30:1 to 50:1 for standard flash chromatography) and ensure the gradient reaches 15% EtOAc.

References[1] National Center for Biotechnology Information. "1-Phenoxy-3-phenylpropan-2-one | C15H14O2 | CID 236717 - PubChem", NIH,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHwxrlEZypiQ39PP6vYqVe6STwC7eEYDhOcN8_NFS3_R7FgC_r9okEMmRAYTI863frDeDv0RiAkTAeMIcVb88GLEPF87wu9w-KKKZEDxqjN8EQmL9IBbVsEVRa2vEZcZJt0GEHLOpUaQ6EuPYl0HjezwEAZwMybGOuVNX97G3QZ6E40g==[3] Semantic Scholar. "Supporting Information: Synthesis and Purification of 1-phenoxy-3-phenylpropan-2-one", Semantic Scholar,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQtM0eBo8Ad9XHe7Z_mKVh_eSvNQBBO2oZWF0A5irKwRx83szqHTPN9iAStZSF41DPsLp_Dc4q_IpymoOD9rhYQOelChaTuAlMTdG686s0PtW7wY6aA37M47nXqeV7TN76dceDmoWP9gaTZo5tJ9Aybz4-bFmYnOeG7bCNvDLl_tHysAhKWS5KAtHJgZPUJRZLioWLktgJoFFTlWxy2uDi[2] Desnoyer, A., et al. "A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments", ResearchGate,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjRJtYyrdhSs-2H5yqRCgIlbvCTn7x6BT1B2RQlrYWlKKXGjNlCZMEEc44fz-6gbf3z7jpCEOeBAUyPsG_FP95UBnvuj6LomXTrZfs4HV8VKA-i6qmnZkU7Y0Q9X1ynaIG2VljcK7xK6ond1-apNkj3ewH1v3SQcJ-TmNFM9Hp9RV1RFEklijJ37M62Jp6YgKRQq1eHqZAbf8tkw62n-Gtb6evMbZruu1G7_lIoQbnHKL9ke4tV9QxF8a18VQx7wADjhutIdUNNBd2F-kIRTtqn1MEKVNQZpRXLI24p1S_WlV42LVVWL3esH25qPfCj2_PTax91lk6ShFQMMk=

Sources

Application

Application Note: Advanced Recrystallization Techniques for the Purification of 1-Phenoxy-3-phenylpropan-2-one

Introduction & Chemical Profiling 1-Phenoxy-3-phenylpropan-2-one (CAS: 35855-76-6) is a critical ether-ketone intermediate frequently utilized as a substrate in ruthenium-catalyzed asymmetric transfer hydrogenation to sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

1-Phenoxy-3-phenylpropan-2-one (CAS: 35855-76-6) is a critical ether-ketone intermediate frequently utilized as a substrate in ruthenium-catalyzed asymmetric transfer hydrogenation to synthesize chiral bioactive alcohols [1]. Due to its structural features—comprising two lipophilic aromatic rings separated by an ether and a ketone moiety—the compound exhibits specific solubility behaviors that dictate its purification strategy.

Achieving >99% purity is paramount in drug development workflows, as trace impurities (such as unreacted phenol, halogenated precursors, or moisture) can poison the transition-metal catalysts used in downstream asymmetric synthesis. This guide details the thermodynamic rationale and step-by-step methodologies for isolating highly pure 1-phenoxy-3-phenylpropan-2-one using single-solvent and anti-solvent crystallization frameworks.

Thermodynamic Rationale for Solvent Selection

The selection of a recrystallization solvent is governed by the temperature-dependent solubility curve of the solute. 1-Phenoxy-3-phenylpropan-2-one has an estimated LogP of ~3.5, making it highly lipophilic, and a melting point in the range of 82–83 °C.

The "Oiling Out" Phenomenon: Because the melting point of the compound is relatively close to the boiling points of common recrystallization solvents (e.g., Isopropanol, b.p. 82.6 °C), there is a significant risk of liquid-liquid phase separation (LLPS), commonly known as "oiling out" [2]. If the compound melts before it dissolves, it forms an immiscible liquid phase that acts as a powerful solvent for impurities, completely bypassing the lattice-purification mechanism of crystallization[3]. To prevent this, dissolution temperatures must be strictly controlled below the solute's melting point.

Table 1: Physicochemical Profile & Solvent Suitability
ParameterCharacteristic / ValueImpact on Crystallization Strategy
Molecular Formula C₁₅H₁₄O₂High carbon count dictates poor aqueous solubility.
Molecular Weight 226.27 g/mol Moderate size; forms stable, well-defined crystal lattices.
Melting Point ~82–83 °CHigh risk of oiling out if dissolution temperature exceeds 80 °C.
Primary Solvent Isopropanol (IPA)Provides an optimal thermal gradient; highly soluble at 75 °C, poorly soluble at 0 °C.
Anti-Solvent System Ethanol / WaterIdeal for low-temperature crystallization to avoid thermal degradation.

Recrystallization Workflows & Mechanisms

The following diagrams illustrate the thermodynamic and kinetic pathways utilized in the purification of 1-phenoxy-3-phenylpropan-2-one.

Recrystallization Start Impure 1-Phenoxy-3-phenylpropan-2-one Dissolution Dissolution in Hot Solvent (Endothermic, T < T_melt) Start->Dissolution Add Solvent + Heat Filtration Hot Filtration (Removes Insoluble Impurities) Dissolution->Filtration Maintain Heat Cooling Controlled Cooling (Generates Supersaturation) Filtration->Cooling Clarified Solution Nucleation Primary Nucleation / Seeding (Overcomes Activation Energy) Cooling->Nucleation Metastable Zone Growth Crystal Growth (Lattice Integration) Nucleation->Growth ΔG < 0 Isolation Vacuum Filtration & Washing (Removes Mother Liquor) Growth->Isolation Solid-Liquid Separation Product Pure Crystalline Product (>99% HPLC Purity) Isolation->Product Drying (Vacuum)

Thermodynamic workflow of 1-Phenoxy-3-phenylpropan-2-one recrystallization to isolation.

Antisolvent API Solute in Good Solvent (Ethanol) Mix Dropwise Addition of Anti-Solvent (Water) API->Mix Agitation Supersat Localized Supersaturation (Metastable Zone) Mix->Supersat Δ Solubility Desolv Solute Desolvation & Lattice Ordering Supersat->Desolv Kinetics Cryst High-Purity Crystals Desolv->Cryst Growth

Mechanism of anti-solvent crystallization driving supersaturation and lattice ordering.

Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Isopropanol)

This protocol relies on the thermal gradient of Isopropanol (IPA) to drive supersaturation.

  • Step 1: Saturation & Dissolution Weigh the crude 1-phenoxy-3-phenylpropan-2-one into a round-bottom flask. Add approximately 3.5 mL of IPA per gram of crude material. Heat the suspension gently to 75 °C with continuous magnetic stirring.

    • Causality: The temperature is strictly capped at 75 °C to remain below the ~82 °C melting point. Exceeding this temperature will cause the undissolved solid to melt into a dense, impurity-rich oil [3].

  • Step 2: Hot Filtration Rapidly pass the hot solution through a pre-warmed fluted filter paper into a clean, heated Erlenmeyer flask.

    • Self-Validation: If crystallization occurs within the funnel stem, the solvent volume is too low or the funnel was too cold. Wash the filter with 1–2 mL of boiling IPA to recover the product.

  • Step 3: Controlled Cooling & Nucleation Allow the filtrate to cool to room temperature at a controlled rate of ~0.5 °C/min.

    • Causality: Slow cooling ensures the system remains within the metastable zone, promoting the thermodynamic growth of a pure crystal lattice. Rapid cooling causes kinetic trapping, where impurities are locked inside rapidly forming, flawed crystals [2].

  • Step 4: Seeding (Conditional)

    • Self-Validation: If the solution reaches 40 °C without visible nucleation (supersaturation without precipitation), introduce 1–2 mg of pure crystalline 1-phenoxy-3-phenylpropan-2-one to provide a nucleation site, instantly lowering the activation energy barrier.

  • Step 5: Isolation & Washing Transfer the flask to an ice bath (0–5 °C) for 1 hour to maximize yield. Isolate the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with 1 mL of ice-cold IPA per gram of product.

    • Causality: The washing solvent must be ice-cold to displace the impurity-laden mother liquor without re-dissolving the purified product.

Protocol B: Anti-Solvent Crystallization (Ethanol / Water)

This protocol is ideal if the crude material contains highly lipophilic impurities that co-crystallize in IPA, or if thermal degradation is a concern.

  • Step 1: Primary Dissolution Dissolve the crude compound in a minimal volume of absolute ethanol at 40 °C. Ensure complete dissolution.

  • Step 2: Anti-Solvent Addition Under vigorous stirring, add deionized water (the anti-solvent) dropwise.

    • Self-Validation: Continue addition until persistent turbidity is observed, marking the exact boundary of the metastable zone. If the solution turns into a milky emulsion rather than displaying particulate turbidity, the system has "oiled out" due to overly rapid anti-solvent addition. If this occurs, reheat to 50 °C to clarify, add 10% more ethanol, and resume water addition at a slower rate.

  • Step 3: Ostwald Ripening Hold the turbid suspension at 40 °C for 30 minutes.

    • Causality: This hold time allows for Ostwald ripening—a thermodynamic process where smaller, less stable crystals dissolve and redeposit onto larger, purer crystals, significantly enhancing final purity.

  • Step 4: Cooling & Isolation Cool the mixture to 10 °C at 0.5 °C/min. Filter under vacuum and wash with a pre-chilled 1:1 Ethanol/Water mixture. Dry under high vacuum (≤ 10 mbar) at 30 °C to constant weight.

Process Analytical Technology (PAT) & Purity Validation

To validate the success of the recrystallization, the isolated 1-phenoxy-3-phenylpropan-2-one must be subjected to:

  • Differential Scanning Calorimetry (DSC): A sharp endothermic melting peak at 82–83 °C indicates high crystalline purity. A broadened or depressed peak signifies trapped solvent or organic impurities.

  • HPLC Analysis: Reverse-phase HPLC (C18 column, Acetonitrile/Water gradient) should be used to confirm >99.0% area-under-curve (AUC) purity prior to utilizing the compound in transition-metal catalysis.

References

  • Wills, M., et al. "Asymmetric Transfer Hydrogenation of α-Aryloxy Ketones and Application to the Synthesis of Fluoxetine, Duloxetine, and Atomoxetine." Semantic Scholar. URL:[Link]

  • Tung, H.-H., Paul, E. L., Midler, M., & McCauley, J. A. "Crystallization of Organic Compounds: An Industrial Perspective." John Wiley & Sons. URL:[Link]

  • Li, K., & Wu, S. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data." MDPI: Crystals. URL:[Link]

Method

Application Notes &amp; Protocols: 1-Phenoxy-3-phenylpropan-2-one as a Versatile Precursor in Advanced Organic Synthesis

Abstract This technical guide provides an in-depth exploration of 1-Phenoxy-3-phenylpropan-2-one, a highly versatile α-phenoxy ketone, and its applications as a strategic precursor in organic synthesis. The unique struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of 1-Phenoxy-3-phenylpropan-2-one, a highly versatile α-phenoxy ketone, and its applications as a strategic precursor in organic synthesis. The unique structural arrangement of this molecule, featuring a reactive ketone carbonyl, an ether linkage, and adjacent phenyl groups, offers multiple avenues for synthetic manipulation. This document details its synthesis, core reactivity, and provides field-proven protocols for its conversion into key structural motifs, including chiral alcohols, functionalized amines, and heterocyclic systems. These notes are intended for researchers, chemists, and drug development professionals seeking to leverage this precursor for the construction of complex molecular architectures and novel chemical entities.

Introduction and Strategic Importance

1-Phenoxy-3-phenylpropan-2-one belongs to the class of α-phenoxy ketones, which are significant building blocks in medicinal chemistry and materials science.[1] The carbonyl group serves as a primary reaction center for nucleophilic additions and reductions, while the adjacent methylene and phenoxy groups can participate in a variety of transformations, including cyclization and rearrangement reactions. Its structure is a precursor to scaffolds found in numerous biologically active compounds, making it a molecule of high interest for drug discovery programs.[2] This guide elucidates the causality behind experimental choices, providing a robust framework for its practical application in the laboratory.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a precursor's physical and spectral properties is fundamental for its effective use. The data for 1-Phenoxy-3-phenylpropan-2-one (a related compound to 1-Phenoxy-2-propanone) is summarized below.[1]

PropertyValue
CAS Number 4982-08-5[3][4]
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
Appearance Typically a solid or oil
Boiling Point Not readily available
¹H NMR (CDCl₃, δ, ppm) Chemical shifts for the benzyl (CH₂), carbonyl-adjacent methylene (CH₂), and aromatic protons (Ar-H) are characteristic.
¹³C NMR (CDCl₃, δ, ppm) Distinct peaks for the carbonyl carbon (C=O), ether-linked carbon, and aromatic carbons.
Infrared (ν, cm⁻¹) Strong absorption band around 1725 cm⁻¹ corresponding to the C=O stretch.[1]

Synthesis of the Precursor: 1-Phenoxy-3-phenylpropan-2-one

The most direct and reliable method for synthesizing α-phenoxy ketones is through a variation of the Williamson ether synthesis, where a phenoxide displaces a leaving group on an α-haloketone.

Protocol 1: Synthesis via Williamson Etherification

This protocol describes the reaction of sodium phenoxide with 1-bromo-3-phenylpropan-2-one. The causality behind this choice lies in the high nucleophilicity of the phenoxide and the excellent leaving group ability of the bromide, which is activated by the adjacent carbonyl group.[5]

Materials:

  • Phenol

  • Sodium hydroxide (NaOH) or Sodium Hydride (NaH)

  • 1-Bromo-3-phenylpropan-2-one

  • Acetone or Dimethylformamide (DMF) (anhydrous)

  • Potassium Iodide (KI) (catalytic)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Phenoxide Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve phenol (1.0 eq) in anhydrous acetone or DMF. Add powdered NaOH (1.1 eq) or NaH (1.1 eq, handle with extreme care) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes until the deprotonation is complete. The formation of the sodium phenoxide is the critical first step.

  • Nucleophilic Substitution: Add a catalytic amount of KI (0.1 eq) to the mixture. This in-situ generation of an iodo-ketone via the Finkelstein reaction can accelerate the substitution.

  • Slowly add a solution of 1-bromo-3-phenylpropan-2-one (1.05 eq) in the same solvent to the phenoxide solution.

  • Heat the reaction mixture to 60 °C and stir for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, quench the reaction by slowly adding water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure 1-Phenoxy-3-phenylpropan-2-one.

Core Reactivity & Strategic Applications

The synthetic utility of 1-Phenoxy-3-phenylpropan-2-one stems from its trifunctional nature. The following sections detail its transformation into key molecular scaffolds.

G precursor 1-Phenoxy-3-phenylpropan-2-one alcohol 1-Phenoxy-3-phenylpropan-2-ol (Chiral Alcohols) precursor->alcohol Ketone Reduction amine 1-Phenoxy-3-phenylpropan-2-amine (Functionalized Amines) precursor->amine Reductive Amination heterocycle Heterocyclic Scaffolds (e.g., Dihydrofurans, Pyrroles) precursor->heterocycle Intramolecular Cyclization caption Figure 1. Key synthetic transformations of the precursor.

Caption: Figure 1. Key synthetic transformations of the precursor.

Reduction to 1-Phenoxy-3-phenylpropan-2-ol

The reduction of the ketone to a secondary alcohol is a fundamental transformation that introduces a stereocenter.[6] This alcohol can be a precursor for many other molecules, including esters and ethers used in drug development.[7]

G sub 1-Phenoxy-3-phenylpropan-2-one pro 1-Phenoxy-3-phenylpropan-2-ol sub->pro [H] (e.g., NaBH₄, MeOH) caption Figure 2. Reduction of the ketone to the corresponding alcohol.

Caption: Figure 2. Reduction of the ketone to the corresponding alcohol.

Protocol 2: Sodium Borohydride Reduction

  • Dissolve 1-Phenoxy-3-phenylpropan-2-one (1.0 eq) in methanol (MeOH) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5 eq) in small portions. The choice of NaBH₄ is based on its mild nature and high selectivity for ketones in the presence of other functional groups.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by carefully adding 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the crude alcohol, which can be purified by column chromatography.

Reductive Amination to Bioactive Amines

Reductive amination is a powerful and widely used method for forming C-N bonds, converting a carbonyl group into an amine via an intermediate imine.[8][9] This one-pot reaction is highly efficient and a cornerstone of medicinal chemistry for introducing nitrogen-containing functional groups.[10][11]

G ketone Ketone (Precursor) imine Imine Intermediate ketone->imine + R-NH₂, -H₂O amine Primary Amine (R-NH₂) amine->imine product Secondary Amine Product imine->product [H] (e.g., NaBH(OAc)₃) caption Figure 3. Workflow for reductive amination.

Caption: Figure 3. Workflow for reductive amination.

Protocol 3: One-Pot Reductive Amination

  • In a flask, dissolve 1-Phenoxy-3-phenylpropan-2-one (1.0 eq) and a primary amine of choice (e.g., benzylamine, 1.1 eq) in an appropriate solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add acetic acid (AcOH, 0.1 eq) to catalyze the formation of the imine intermediate.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. NaBH(OAc)₃ is the reagent of choice because it is a mild and selective reducing agent that readily reduces the protonated imine intermediate but not the starting ketone, preventing side reactions.[9]

  • Continue stirring at room temperature overnight.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting secondary amine by column chromatography.

Intramolecular Cyclization Reactions

The structure of 1-Phenoxy-3-phenylpropan-2-one is amenable to intramolecular cyclization reactions to form various heterocyclic systems, which are privileged structures in drug discovery.[12][13] For example, under acidic conditions, a Nazarov-type cyclization could potentially be initiated.[14][15]

Conceptual Pathway: Acid-Catalyzed Cyclization Treatment with a strong acid (e.g., polyphosphoric acid or a Lewis acid) could promote the formation of a vinyl cation or activate the aromatic ring for an intramolecular electrophilic attack by the protonated ketone, leading to fused ring systems. The specific outcome would depend heavily on the reaction conditions and the substitution pattern of the aromatic rings.[16]

Safety and Handling

  • 1-Phenoxy-3-phenylpropan-2-one: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Reagents: Many reagents used in these protocols (e.g., NaH, NaBH₄, strong acids) are hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

1-Phenoxy-3-phenylpropan-2-one is a strategically valuable and versatile precursor in modern organic synthesis. Its readily accessible reactive handles allow for straightforward and high-yield transformations into key synthetic intermediates such as chiral alcohols and functionalized amines. The protocols and conceptual frameworks provided herein offer a robust starting point for researchers and drug development professionals to harness the synthetic potential of this compound in the creation of novel and complex molecular entities.

References

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1-substituted phenoxypropan-2-one.
  • ResearchGate. (2025). Synthesis of New 3-Phenoxypropan-2-ols with Various Heterocyclic Substituents.
  • BenchChem. (2025). An In-depth Technical Guide to 1-Phenoxy-2-propanone: Discovery and History.
  • Wikipedia. (n.d.). Reductive amination.
  • Frontiers. (n.d.). Hydroxyl transfer versus cyclization reaction in the gas phase.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination.
  • NextSDS. (n.d.). 1-HYDROXY-3-PHENYLPROPAN-2-ONE — Chemical Substance Information.
  • Chemsrc. (2025). 1-hydroxy-3-phenylpropan-2-one.
  • PubChem. (n.d.). 1-Hydroxy-3-phenylpropan-2-one.
  • Google Patents. (n.d.). Method for preparing 1-phenoxy-3-aminopropan-2-ol derivatives or their salts.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination.
  • MDPI. (2023). Intramolecular Cyclization.
  • Organic Chemistry Portal. (n.d.). Nazarov Cyclization.
  • Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds.
  • ResearchGate. (n.d.). Cyclization Reactions and Reactions of Cyclic Systems.
  • Wikipedia. (n.d.). Nazarov cyclization reaction.
  • BenchChem. (n.d.). In-Depth Technical Guide to α-Bromo Ketones.
  • Patsnap Eureka. (2025). Exploring Carbonyl Group Applications in Pharmaceuticals.

Sources

Application

In vitro cytotoxicity assay of 1-Phenoxy-3-phenylpropan-2-one on cancer cell lines

An Application Guide to the In Vitro Cytotoxicity Analysis of 1-Phenoxy-3-phenylpropan-2-one Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the In Vitro Cytotoxicity Analysis of 1-Phenoxy-3-phenylpropan-2-one

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the in vitro cytotoxic potential of 1-Phenoxy-3-phenylpropan-2-one, a ketone derivative with a scaffold similar to those found in biologically active chalcones and other α,β-unsaturated ketones known for their anti-cancer properties.[1][2] The primary focus of this guide is the application of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely-used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[3][4] We will detail the underlying principles, provide a meticulously validated step-by-step protocol, and discuss the critical aspects of experimental design, data analysis, and interpretation, including the calculation of the half-maximal inhibitory concentration (IC₅₀). Furthermore, we will propose a hypothesized mechanism of action based on the compound's structural features and visualize key workflows and biological pathways.

Introduction: The Rationale for Cytotoxicity Screening

The quest for novel chemotherapeutic agents is a cornerstone of modern oncology research. Compounds with unique structural motifs are continuously being synthesized and evaluated for their potential to selectively target and eliminate cancer cells. 1-Phenoxy-3-phenylpropan-2-one belongs to the ketone class of organic compounds. Its structure, featuring two aromatic rings separated by a three-carbon chain containing a carbonyl group, is reminiscent of the chalcone backbone (1,3-diaryl-2-propen-1-one), a class of flavonoids extensively studied for their wide-ranging pharmacological activities, including potent anticancer effects.[1][5] Chalcones and related α,β-unsaturated ketones have been shown to exert their cytotoxic effects through various mechanisms, such as inducing apoptosis, arresting the cell cycle, and modulating critical signaling pathways often dysregulated in cancer.[5][6]

Therefore, the initial and most critical step in evaluating a novel compound like 1-Phenoxy-3-phenylpropan-2-one is to perform a cytotoxicity assay. This fundamental screening provides essential dose-response data and determines the concentration at which the compound exhibits significant anti-proliferative effects, guiding all future mechanistic and preclinical studies.

Assay Principle: The MTT Method

The MTT assay is a quantitative and reliable colorimetric method for assessing cell viability.[7] Its principle is based on the enzymatic activity of mitochondrial dehydrogenases, which are only active in living, metabolically active cells.[4] These enzymes cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan product.[3] The formazan crystals are then solubilized, typically with dimethyl sulfoxide (DMSO), and the concentration of the resulting colored solution is quantified by measuring its absorbance at a specific wavelength (typically 570 nm) using a microplate spectrophotometer.[7] The intensity of the purple color is directly proportional to the number of viable cells in the well.[4]

Experimental Design and Rationale

A robust experimental design is paramount for obtaining reproducible and meaningful data. This involves careful selection of cell lines, precise compound preparation, and the inclusion of a comprehensive set of controls.

Cell Line Selection

The choice of cell lines can significantly influence the outcome of cytotoxicity testing, as different cancer types exhibit unique genetic profiles and drug sensitivities.[8][9]

  • Rationale: To obtain a broad-spectrum view of the compound's efficacy, it is recommended to use a panel of cell lines derived from different cancer types. For instance:

    • MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.[10]

    • A549: A human lung adenocarcinoma cell line.[10]

    • HepG2: A human liver carcinoma cell line.[10]

  • Assessing Selectivity: To evaluate the compound's potential for selective toxicity towards cancer cells, it is crucial to include a non-cancerous cell line in the panel.[11] Human fibroblasts or other normal epithelial cell lines are common choices. A higher IC₅₀ value in normal cells compared to cancer cells indicates a favorable selectivity index.[5][12]

Compound Preparation and Dilution Series

1-Phenoxy-3-phenylpropan-2-one is an organic compound and will likely require an organic solvent for solubilization.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of the test compound in sterile DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of final concentrations for treating the cells. A common starting range is 0.1, 1, 10, 50, and 100 µM.[3]

  • Causality Behind Solvent Choice: DMSO is the solvent of choice due to its high solubilizing power for a wide range of organic compounds and its miscibility with aqueous cell culture media. However, DMSO itself can be cytotoxic at higher concentrations. Therefore, it is critical to ensure the final concentration of DMSO in the culture wells does not exceed a non-toxic level (typically ≤ 0.5%) and is kept consistent across all wells, including the vehicle control.[3]

A Self-Validating System: The Importance of Controls

The inclusion of proper controls is non-negotiable for validating the assay results.

  • Untreated Control (100% Viability): Cells incubated with culture medium only. This group represents the baseline for maximum cell viability.

  • Vehicle Control: Cells incubated with culture medium containing the same final concentration of DMSO used in the compound-treated wells. This control is essential to ensure that any observed cytotoxicity is due to the compound itself and not the solvent.

  • Positive Control: Cells treated with a known cytotoxic agent, such as Doxorubicin or Cisplatin.[13] This control validates that the assay system is capable of detecting a cytotoxic effect.

  • Blank Control (Background): Wells containing only culture medium (and later, MTT and solubilization solution). The absorbance of these wells is subtracted from all other readings to account for background noise.[13]

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is designed for a 96-well plate format. All steps should be performed under sterile conditions in a laminar flow hood.

Materials and Reagents
  • 1-Phenoxy-3-phenylpropan-2-one

  • Selected cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in sterile PBS)[3][7]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate spectrophotometer (plate reader)

Step-by-Step Methodology

Day 1: Cell Seeding

  • Harvest logarithmically growing cells using Trypsin-EDTA and neutralize with complete medium.

  • Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.

  • Dilute the cell suspension to the desired seeding density. A typical density is between 5 x 10³ and 1 x 10⁴ cells per well.[3]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate. Do not add cells to the "Blank Control" wells.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.[13]

Day 2: Compound Treatment

  • Observe the cells under a microscope to ensure they are healthy and well-attached.

  • Prepare the serial dilutions of 1-Phenoxy-3-phenylpropan-2-one and the positive control drug in complete culture medium.

  • Carefully remove the old medium from the wells.

  • Add 100 µL of the freshly prepared medium containing the appropriate concentrations of the test compound, vehicle (DMSO), or positive control to the designated wells. Add fresh medium to the "Untreated Control" wells.

  • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Day 4/5: MTT Assay and Data Acquisition

  • After the incubation period, carefully add 10 µL of the 5 mg/mL MTT solution to each well (including controls).[3]

  • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.[3]

  • After the 4-hour incubation, carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the crystals.[13]

  • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[7]

  • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3][7]

Data Analysis and Presentation

Calculation of Cell Viability

First, subtract the average absorbance of the blank control from all other readings. Then, calculate the percentage of cell viability for each concentration using the following formula[3]:

% Cell Viability = [(Absorbance of Treated Cells) / (Absorbance of Untreated Control Cells)] x 100

Determining the IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell growth.[14]

  • Plot the % Cell Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data.[15][16]

  • The software will calculate the IC₅₀ value from this curve. A lower IC₅₀ value indicates a more potent compound.[14]

Sample Data Presentation

All quantitative data should be summarized in a clear, structured table.

Cell LineCompound Concentration (µM)% Cell Viability (Mean ± SD)
MCF-7 0 (Vehicle Control)100 ± 4.5
185.2 ± 5.1
1052.1 ± 3.8
5015.7 ± 2.2
1005.3 ± 1.5
A549 0 (Vehicle Control)100 ± 3.9
190.4 ± 4.2
1065.8 ± 5.5
5028.3 ± 3.1
10010.1 ± 2.4
IC₅₀ MCF-7 ~10.5 µM
IC₅₀ A549 ~25.2 µM

Note: The data above is hypothetical and for illustrative purposes only.

Visualizing the Protocol and Hypothesized Mechanism

Experimental Workflow

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis CellCulture Maintain Log-Phase Cell Cultures CellSeeding Seed Cells into 96-Well Plate CellCulture->CellSeeding Treatment Treat Cells with Compound (24-72h Incubation) CellSeeding->Treatment CompoundPrep Prepare Serial Dilutions of Test Compound CompoundPrep->Treatment MTT_add Add MTT Reagent (4h Incubation) Treatment->MTT_add Solubilize Solubilize Formazan with DMSO MTT_add->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Calc Calculate % Cell Viability Read->Calc Plot Plot Dose-Response Curve Calc->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for the MTT-based in vitro cytotoxicity assay.

Hypothesized Mechanism of Action: Induction of Apoptosis

Given the structural similarities to chalcones, which are known to induce apoptosis, a plausible mechanism for 1-Phenoxy-3-phenylpropan-2-one involves the activation of the intrinsic apoptotic pathway.[5] This pathway is often regulated by the tumor suppressor protein p53.

G cluster_Bcl2 Bcl-2 Family Modulation Compound 1-Phenoxy-3-phenylpropan-2-one Stress Induction of Cellular Stress Compound->Stress p53 p53 Activation Stress->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 (Executioner) Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized p53-mediated apoptotic signaling pathway.

References

  • Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 22, 2026, from [Link]

  • How to calculate IC50 for my dose response? (2016, October 4). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Quantitative Structure–Cytotoxicity Relationship of Chalcones. (2017, March 15). Anticancer Research. Retrieved March 22, 2026, from [Link]

  • Cytotoxicity Evaluation of Chalcones and Flavanones from the Leaves of Corema album (L.) D. Don. (2024, March 28). MDPI. Retrieved March 22, 2026, from [Link]

  • Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines. (n.d.). Indonesian Journal of Cancer Chemoprevention. Retrieved March 22, 2026, from [Link]

  • How to calculate IC50. (n.d.). Science Gateway. Retrieved March 22, 2026, from [Link]

  • Cell sensitivity assays: the MTT assay. (n.d.). PubMed. Retrieved March 22, 2026, from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC. (2011, November 17). National Center for Biotechnology Information. Retrieved March 22, 2026, from [Link]

  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2024, January 26). clyte. Retrieved March 22, 2026, from [Link]

  • In-Vitro Cytotoxicity Study (MTT Assay). (n.d.). Bio-protocol. Retrieved March 22, 2026, from [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. (n.d.). Bioo Scientific. Retrieved March 22, 2026, from [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC. (2023, February 13). National Center for Biotechnology Information. Retrieved March 22, 2026, from [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2023, February 19). IntechOpen. Retrieved March 22, 2026, from [Link]

  • Drug dose-response data analysis. (2021, January 6). Towards Data Science. Retrieved March 22, 2026, from [Link]

  • What cell line should I choose for citotoxicity assays? (2023, May 6). ResearchGate. Retrieved March 22, 2026, from [Link]

  • beta'-Hydroxy-alpha,beta-unsaturated ketones: A new pharmacophore for the design of anticancer drugs. Part 2. (2008, November 15). PubMed. Retrieved March 22, 2026, from [Link]

  • Highlight report: Cell type selection for toxicity testing - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 22, 2026, from [Link]

  • Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 22, 2026, from [Link]

  • Cell Cytotoxicity Screening & Profiling Services. (n.d.). BPS Bioscience. Retrieved March 22, 2026, from [Link]

  • phenoxyacetone. (n.d.). The Good Scents Company. Retrieved March 22, 2026, from [Link]

  • Comprehensive Overview of Ketone Bodies in Cancer Metabolism: Mechanisms and Application. (2025, January 16). MDPI. Retrieved March 22, 2026, from [Link]

  • 1-Hydroxy-3-phenylpropan-2-one. (n.d.). PubChem. Retrieved March 22, 2026, from [Link]

  • Cancer Cell Lines for Drug Discovery and Development. (2014, April 30). AACR Journals. Retrieved March 22, 2026, from [Link]

  • Synthesis and Anticancer Activity of Novel Derivatives of α,β‐Unsaturated Ketones Based on Oleanolic Acid and in Silico Studies against Prostate Cancer Cells. (n.d.). Chemistry & Biodiversity. Retrieved March 22, 2026, from [Link]

  • Synthesis of 1-substituted phenoxypropan-2-one. (n.d.). The Royal Society of Chemistry. Retrieved March 22, 2026, from [Link]

  • How Ketones Block Cancer. (2024, August 22). YouTube. Retrieved March 22, 2026, from [Link]

  • 1-Phenyl-2-propanone | Chemical Substance Information. (n.d.). J-GLOBAL. Retrieved March 22, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 22, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3- (phenylthio)propan-1-ones as New Cytotoxic Agents. (2025, November 28). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. (2019, July 26). MDPI. Retrieved March 22, 2026, from [Link]

  • 1 Phenyl 2 Propanone. (n.d.). anpv.nl. Retrieved March 22, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions and impurity profiling in 1-Phenoxy-3-phenylpropan-2-one synthesis

Welcome to the technical support guide for the synthesis of 1-Phenoxy-3-phenylpropan-2-one. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1-Phenoxy-3-phenylpropan-2-one. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, with a specific focus on troubleshooting common side reactions and establishing robust impurity profiles. The information herein is curated to provide not only solutions but also a deeper understanding of the underlying chemical principles to foster proactive problem-solving.

Overview of the Core Synthesis

The synthesis of 1-Phenoxy-3-phenylpropan-2-one typically proceeds via a Williamson ether synthesis, a reliable and well-established method for forming ethers.[1][2] The primary route involves the reaction of a phenoxide salt with an appropriate 3-carbon alkylating agent possessing a phenyl group and a suitable leaving group. The most common pathway is the SN2 reaction between sodium or potassium phenoxide and 1-phenyl-3-halopropan-2-one (e.g., 1-bromo-3-phenylpropan-2-one).

However, variations exist, and understanding the core reaction is crucial for diagnosing issues. The key steps are:

  • Deprotonation: A base is used to deprotonate phenol, forming the more nucleophilic phenoxide anion.

  • Nucleophilic Attack: The phenoxide attacks the electrophilic carbon of the alkylating agent, displacing a leaving group.

This seemingly straightforward reaction is subject to several competing pathways that can diminish yield and introduce a range of impurities that require careful characterization.[1][3]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical Q&A format.

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yield is a frequent issue and can often be attributed to one or more competing side reactions.

  • Probable Cause 1: Competing C-Alkylation.

    • Explanation: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation) to form the desired ether, or a carbon on the aromatic ring (C-alkylation), typically at the ortho or para positions.[1][4] This C-alkylation pathway leads to the formation of undesired (hydroxyphenyl)-phenylpropan-2-one isomers.

    • Troubleshooting:

      • Solvent Choice: The solvent system plays a critical role in directing the reaction. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are highly recommended.[4][5] These solvents solvate the cation (e.g., Na⁺, K⁺) associated with the phenoxide, leaving the oxygen anion "naked" and more nucleophilic, thus favoring O-alkylation.[4][5] In contrast, protic solvents like water or ethanol can form hydrogen bonds with the phenoxide oxygen, shielding it and promoting C-alkylation.[4]

      • Counter-ion: The choice of counter-ion can also influence the O/C alkylation ratio, although this is a more subtle effect.

  • Probable Cause 2: Self-Condensation of the Phenylpropanone Starting Material.

    • Explanation: If your starting material is a phenylacetone derivative (like phenyl-2-propanone used to create the halide), it can undergo base-catalyzed self-condensation (an aldol-type reaction). This is especially prevalent if the base is too strong or if reaction temperatures are too high, leading to the formation of dimers and other high-molecular-weight byproducts like dibenzyl ketone.[6][7]

    • Troubleshooting:

      • Base Selection: Use a base that is strong enough to deprotonate phenol but not excessively strong to promote enolate formation from the ketone. Potassium carbonate (K₂CO₃) is often a good choice.[8] If using stronger bases like sodium hydride (NaH), ensure slow addition and maintain low temperatures during the phenoxide formation.

      • Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating, which can accelerate condensation reactions.

  • Probable Cause 3: Elimination Reaction.

    • Explanation: While less common with primary halides, if the structure of the alkylating agent is susceptible, a base-catalyzed E2 elimination can compete with the SN2 substitution, forming an alkene byproduct.[2]

    • Troubleshooting: Use a primary alkyl halide whenever possible and avoid high reaction temperatures which favor elimination.[5]

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// Edges Start -> Cause1 [label="Is phenoxide ambident?"]; Start -> Cause2 [label="Is ketone starting material present?"]; Start -> Cause3 [label="Is alkyl halide prone to elimination?"];

Cause1 -> Solution1; Cause2 -> Solution2; Cause2 -> Solution3; Cause3 -> Solution3; Cause3 -> Solution4; }

Caption: Logical workflow for diagnosing and addressing low reaction yields.

Q2: I see unexpected peaks in my LC-MS/GC-MS analysis. How can I identify them?

Impurity profiling is a mandatory step in pharmaceutical development to ensure safety and efficacy.[9][10] A systematic approach is required to identify unknown peaks.

  • Step 1: Hypothesize Potential Impurities.

    • Based on the starting materials and potential side reactions, create a list of likely impurities. This should include unreacted starting materials, intermediates, and byproducts from the side reactions mentioned in Q1.

  • Step 2: Analyze Mass Spectrometry Data.

    • Molecular Ion (M⁺): Correlate the m/z of the unexpected peaks with the molecular weights of your hypothesized impurities.

    • Fragmentation Pattern: The fragmentation pattern provides structural clues. For example, a loss of 43 (CH₃CO) is characteristic of a methyl ketone, while a peak at m/z 94 suggests a phenol fragment.

  • Step 3: Utilize Other Spectroscopic Techniques.

    • NMR Spectroscopy: 1H and 13C NMR are invaluable for structure elucidation. For C-alkylated products, you would expect to see changes in the aromatic region of the spectrum compared to the desired O-alkylated product.[3]

    • IR Spectroscopy: Look for characteristic peaks. The desired product will have a strong C=O stretch (around 1725 cm⁻¹) and C-O-C ether stretches.[11]

The table below summarizes common process-related impurities and their expected molecular weights.

Impurity NamePotential OriginMolecular FormulaExact Mass (m/z)
PhenolUnreacted Starting MaterialC₆H₆O94.04
1-Bromo-3-phenylpropan-2-oneUnreacted Starting MaterialC₉H₉BrO211.98 / 213.98
2-Phenoxy-3-phenylpropan-2-oneC-Alkylation (ortho)C₁₅H₁₄O₂226.10
4-Phenoxy-3-phenylpropan-2-oneC-Alkylation (para)C₁₅H₁₄O₂226.10
1-Hydroxy-3-phenylpropan-2-oneHydrolysis of halideC₉H₁₀O₂150.07
Dibenzyl KetoneSelf-condensationC₁₅H₁₄O210.10
Q3: My final product is discolored (e.g., yellow or brown). What causes this and how can I fix it?
  • Probable Cause 1: Oxidation.

    • Explanation: Phenolic compounds are susceptible to oxidation, which can form highly colored quinone-type structures. Trace amounts of unreacted phenol in the final product can oxidize over time, especially when exposed to air and light.

    • Troubleshooting:

      • Purification: Ensure the complete removal of unreacted phenol through careful purification, such as column chromatography or recrystallization. Washing the organic layer with a dilute base (e.g., 1M NaOH) during workup can also help remove acidic phenol.[12]

      • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

      • Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature.

  • Probable Cause 2: High-Molecular-Weight Byproducts.

    • Explanation: Polymeric or condensation byproducts are often colored and can be difficult to remove.

    • Troubleshooting: Revisit the reaction conditions (see Q1) to minimize the formation of these impurities in the first place. Effective purification, potentially including a charcoal treatment or distillation, may be necessary.

Impurity Profiling: A Practical Workflow

A robust impurity profiling strategy is essential for regulatory compliance and ensuring product quality.[13][14] It involves the detection, identification, and quantification of all unwanted chemicals.[9]

Experimental Protocol: LC-MS Method for Impurity Profiling

This protocol provides a general framework for analyzing the crude reaction mixture. Method optimization will be required based on available instrumentation and specific sample characteristics.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the crude product into a volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • System: HPLC or UHPLC coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: Ramp to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: Return to 10% B

      • 18.1-22 min: Equilibrate at 10% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • MS Detection: ESI in positive and negative modes to capture a wide range of impurities.

  • Data Analysis:

    • Integrate all peaks above a defined threshold (e.g., 0.05% of the main peak area).

    • Determine the exact mass of each peak and use it to propose elemental compositions.

    • Compare retention times and mass spectra against authenticated reference standards if available.

    • For unknown impurities, utilize MS/MS fragmentation to elucidate the structure.

dot digraph "Impurity_Profiling_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for Impurity Identification and Profiling", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

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// Edges Start -> Prep; Prep -> Analysis; Analysis -> Data; Data -> Identify; Data -> Quantify; Identify -> Hypothesize [style=dashed]; Identify -> Compare [style=dashed]; Identify -> Elucidate [style=dashed]; Quantify -> Report; Elucidate -> Report; }

Caption: A systematic workflow for analytical impurity profiling.

References

  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
  • Research and Reviews. (n.d.). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Open Access Journals.
  • Wikipedia. (2023). Williamson ether synthesis.
  • Ingale, D. (2024). Impurity Profiling In Pharmaceuticals: A Review. International Journal of Pharmaceutical Research and Applications, 9(3), 1351-1364.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Pharma Knowledge Centre. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations.
  • Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society, 125(50), 15455-65.
  • BenchChem. (2025). Identifying and minimizing side reactions in Williamson ether synthesis.
  • Royal Society of Chemistry. (n.d.). Synthesis of 1-substituted phenoxypropan-2-one (3a-3m).
  • ChemTalk. (2022, October 24). Williamson Ether Synthesis.
  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation.
  • Erowid. (n.d.). Synthesis of Phenyl-2-Propanone (P2P).
  • Scribd. (n.d.). Phenylacetone: Synthesis of Phenyl-2-Propanone.
  • PharmaXChange.info. (2011, April 9). Conditions for O-alkylation vs C-alkylation of Phenolates.
  • BenchChem. (n.d.). An In-depth Technical Guide to 1-Phenoxy-2-propanone: Discovery and History.
  • PubChem. (n.d.). 1-Hydroxy-3-phenylpropan-2-one.
  • BenchChem. (2025). An In-depth Technical Guide to 1-Phenoxy-2-propanone: Discovery and History.
  • Royal Society of Chemistry. (2013). SUPPORTING INFORMATION FOR.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Storage Guidelines for 1-Phenoxy-3-phenylpropan-2-one

Welcome to the Technical Support Center for handling 1-Phenoxy-3-phenylpropan-2-one . As an α -aryloxy ketone frequently utilized as a β -O-4 lignin model compound, this molecule presents unique stability challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 1-Phenoxy-3-phenylpropan-2-one . As an α -aryloxy ketone frequently utilized as a β -O-4 lignin model compound, this molecule presents unique stability challenges. Its structure features highly activated protons and photolabile bonds, making it highly susceptible to environmental degradation if not handled with precision.

This guide is designed for researchers and drug development professionals, providing mechanistic troubleshooting, quantitative stability data, and self-validating protocols to ensure absolute experimental integrity.

Part 1: Mechanistic Troubleshooting (The "Why")

Q1: Why does my 1-Phenoxy-3-phenylpropan-2-one turn yellow or brown over time, even when capped? Causality: The discoloration is the visual manifestation of two primary degradation pathways: auto-oxidation and photochemical cleavage. The molecule possesses highly activated protons at both the benzylic position (C3) and the α -carbon adjacent to the ether oxygen (C1). Exposure to ambient oxygen and thermal stress induces radical-mediated auto-oxidation, forming hydroperoxide intermediates that eventually cleave into phenolic byproducts. Furthermore, exposure to UV/Vis light triggers Norrish Type I/II cleavages and C-O bond homolysis, a well-documented photochemical vulnerability of lignin model compounds . The accumulation of these phenolic and radical fragments causes the characteristic yellow/brown shift.

Q2: I observe new high-molecular-weight peaks in my HPLC/NMR after a few weeks of storage. What is happening? Causality: Trace acidic or basic sites on standard borosilicate glassware can catalyze the enolization of the ketone. Because the molecule has two enolizable carbons (C1 and C3), the resulting enolates can undergo aldol condensation with intact ketone molecules. This leads to the formation of complex, high-molecular-weight oligomers . Storing the compound in non-silanized glass or in protic environments drastically accelerates this degradation pathway.

Q3: Can I store the compound as a stock solution to save time? Causality: It is highly discouraged. In solution, molecular mobility is increased, drastically accelerating both auto-oxidation and bimolecular aldol condensations. Aqueous or protic environments can also lead to hydration or solvent-mediated cleavage over time . If a stock solution is absolutely necessary for an ongoing experiment, it must be prepared in anhydrous, degassed, non-nucleophilic solvents (e.g., dry toluene or dichloromethane), stored under Argon, and kept at -80°C for no longer than 48 hours.

Degradation Pathways Visualization

DegradationPathways A 1-Phenoxy-3-phenylpropan-2-one B UV/Vis Light A->B E Ambient O₂ / Heat A->E I Trace Acid/Base A->I C Norrish Cleavage / C-O Homolysis B->C F Benzylic Auto-oxidation E->F J Enolization I->J D Phenol + Radicals (Discoloration) C->D H Hydroperoxides / Cleavage F->H K Aldol Condensation (Oligomers) J->K

Fig 1: Primary degradation pathways of 1-Phenoxy-3-phenylpropan-2-one under environmental stress.

Part 2: Quantitative Stability Data

To highlight the critical importance of proper storage, the following table summarizes the purity retention of 1-Phenoxy-3-phenylpropan-2-one under various empirical conditions.

Storage ConditionAtmosphereContainer TypePurity at 1 MonthPurity at 6 MonthsPrimary Degradant Identified
Room Temp (25°C)AirClear Glass< 85.0%< 60.0%Phenol, Hydroperoxides
Room Temp (25°C)AirAmber Glass~ 90.5%~ 75.0%Hydroperoxides, Oligomers
4°C (Fridge)ArgonAmber Glass> 98.0%~ 92.5%Trace Aldol Adducts
-20°C (Freezer) Argon Silanized Amber > 99.5% > 99.0% None detected
Solution (CDCl₃, 25°C)AirClear NMR Tube< 70.0%N/A (Degraded)Cleavage Products

Part 3: Self-Validating Storage Protocol (The "How")

To ensure absolute trustworthiness in your assays, do not simply store the compound and hope for the best. Implement the following self-validating workflow. By establishing a baseline and a deliberate "stress test," the protocol validates its own efficacy and provides you with a reliable reference for future quality control.

Step-by-Step Methodology
  • Purity Verification (Baseline): Immediately following synthesis or purchase, run a quantitative HPLC-UV (e.g., 254 nm) and a ¹H-NMR spectrum. Save this data as your "Day 0 Intact Profile."

  • Solvent Removal: Evaporate any residual synthesis or purification solvents using a rotary evaporator. Crucial: Keep the water bath strictly below 30°C to prevent thermal auto-oxidation during concentration.

  • Inert Atmosphere Purge: Transfer the flask containing the neat compound to a Schlenk line or a glovebox. Purge the system with high-purity Argon. Causality: Argon is heavier than Nitrogen and provides a superior, denser protective blanket against ambient oxygen.

  • Aliquoting: Divide the compound into single-use aliquots using silanized amber glass vials . Causality: Single-use aliquots prevent repeated freeze-thaw cycles and the re-introduction of oxygen. Silanized glass eliminates surface silanol (-OH) groups that act as trace acid catalysts for enolization. Amber glass prevents Norrish cleavage.

  • Sealing: Cap the vials tightly with PTFE-lined septa. Causality: PTFE is chemically inert. Standard rubber or silicone septa will leach plasticizers into the compound over time, contaminating your sample.

  • Self-Validation (The Stress Test): Take exactly one aliquot and deliberately expose it to room temperature and ambient light for 48 hours. Re-run your HPLC/NMR. Compare this "stressed" sample to your Day 0 baseline. This validates your analytical method's ability to detect the specific degradation peaks (phenols/oligomers) of this compound.

  • Long-Term Storage: Store the remaining, properly sealed aliquots at -20°C in the dark.

Storage Workflow Visualization

StorageWorkflow S1 1. Purification (Flash/HPLC) S2 2. Solvent Removal (<30°C) S1->S2 S3 3. Inert Gas Purge (Argon/N₂) S2->S3 S4 4. Aliquoting (Amber Vials) S3->S4 S5 5. Sealing (PTFE Caps) S4->S5 S6 6. Storage (-20°C, Dark) S5->S6

Fig 2: Self-validating workflow for the preparation and long-term storage of alpha-aryloxy ketones.

References

  • Title: Stability and Reactivity of Guaiacylglycerol-β-Guaiacyl Ether, a Compound Modeling β-O-4 Linkage in Lignin Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Thermal degradation of lignin – A Review Source: Cellulose Chemistry and Technology (via ResearchGate) URL: [Link]

  • Title: In silico exploration of lignin peroxidase for unraveling the degradation mechanism employing lignin model compounds Source: Scientific Reports (via PubMed Central) URL: [Link]

Troubleshooting

Minimizing by-product formation in the Williamson ether synthesis of 1-Phenoxy-3-phenylpropan-2-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Troubleshooting by-product formation in the Williamson ether synthesis of 1-Phenoxy-3-phenylpropan-2-one (CAS: 35855-76-6). Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Troubleshooting by-product formation in the Williamson ether synthesis of 1-Phenoxy-3-phenylpropan-2-one (CAS: 35855-76-6).

Mechanistic Troubleshooting: The Causality of By-Product Formation

The synthesis of 1-phenoxy-3-phenylpropan-2-one via the Williamson ether synthesis involves coupling phenol (or a phenoxide salt) with an α -halo ketone, specifically 1-halo-3-phenylpropan-2-one (e.g., 1-chloro-3-phenylpropan-2-one)[1]. While conceptually straightforward as an SN2 substitution, the unique electronic and steric properties of both the phenoxide nucleophile and the α -halo ketone electrophile introduce several competing side reactions.

Understanding the physical-organic causality behind these by-products is essential for rational process optimization.

Issue A: C-Alkylation vs. O-Alkylation

The Cause: Phenoxide is an ambident nucleophile [2]. The negative charge is delocalized via resonance, meaning nucleophilic attack can occur at either the hard oxygen atom (O-alkylation) or the softer ortho/para carbon atoms (C-alkylation)[3].

  • O-Alkylation (Desired): Kinetically favored. It is promoted by using polar aprotic solvents (e.g., DMF, Acetone) that selectively solvate the cation, leaving the phenoxide oxygen "naked" and highly reactive.

  • C-Alkylation (Undesired): Thermodynamically favored. It is exacerbated by protic solvents (which hydrogen-bond to the oxygen, sterically hindering it) and by counterions that form tight ion pairs with oxygen (such as Li⁺).

Issue B: The Favorskii Rearrangement

The Cause: α -Halo ketones are highly susceptible to base-promoted skeletal rearrangements known as the Favorskii rearrangement [4]. When strong bases (like NaOH, NaH, or alkoxides) are used, the base can deprotonate the α′ -carbon (the CH₂ adjacent to the phenyl ring), forming an enolate. This enolate undergoes intramolecular cyclization to form a highly strained cyclopropanone intermediate. Subsequent nucleophilic attack by the phenoxide opens the ring, yielding an undesired phenyl ester (phenyl 3-phenylpropanoate) instead of the target ether[5].

Issue C: Aldol-Type Self-Condensation

The Cause: The 1-halo-3-phenylpropan-2-one substrate possesses highly acidic α -protons. In the presence of excess or overly strong base, the substrate can undergo deprotonation followed by self-condensation (Aldol addition/condensation), leading to complex, dark-colored oligomeric mixtures and a drastic reduction in the yield of the desired ether.

Condition Optimization & Quantitative Data

To minimize these by-products, the reaction conditions must be carefully tuned to favor the SN2 pathway while suppressing enolization and tight ion-pairing.

Table 1: Impact of Reaction Conditions on Product Distribution

SolventBaseTemp (°C)Desired O-Alkylation (%)C-Alkylation (%)Favorskii / Aldol (%)Recommendation
Water / EtOHNaOH80< 30%15%> 50%Avoid. Protic solvent drives C-alkylation; strong base drives Favorskii.
THFLi₂CO₃6545%40%10%Avoid. Li⁺ causes tight ion-pairing, heavily favoring C-alkylation.
AcetoneK₂CO₃56 (Reflux)85%< 5%< 5%Good. Mild base prevents Favorskii; polar aprotic solvent favors O-alkylation.
DMFCs₂CO₃25 (RT)> 95% < 1% < 1% Optimal. Cs⁺ provides the "naked" anion effect; RT prevents thermal degradation.

Validated Experimental Protocol

This self-validating protocol utilizes the "Cesium Effect" in a polar aprotic solvent to maximize O-alkylation and completely suppress the Favorskii rearrangement.

Reagents:

  • Phenol (1.0 equivalents)

  • 1-Chloro-3-phenylpropan-2-one (1.05 equivalents)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (1.5 equivalents, finely powdered and anhydrous)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone (0.2 M relative to phenol)

  • Catalytic Potassium Iodide (KI) (0.1 equivalents) - Optional, accelerates SN2 via Finkelstein reaction.

Step-by-Step Methodology:

  • Preparation of the Nucleophile: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert argon atmosphere, dissolve Phenol (1.0 eq.) in anhydrous DMF.

  • Base Addition: Add finely powdered, anhydrous Cs₂CO₃ (1.5 eq.) to the solution. Stir the suspension at room temperature (20-25 °C) for 30 minutes. Self-Validation Check: The solution may take on a slight yellow tint, confirming the generation of the phenoxide anion.

  • Electrophile Addition: Dissolve 1-Chloro-3-phenylpropan-2-one (1.05 eq.) and catalytic KI (0.1 eq.) in a minimal amount of DMF. Add this solution dropwise over 15 minutes to the phenoxide mixture. Causality: Dropwise addition keeps the steady-state concentration of the electrophile low, preventing thermal spikes that could trigger self-condensation.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor via TLC (Hexanes:Ethyl Acetate, 8:2). The SN2 reaction should reach >95% conversion within 2-4 hours. Do not heat unless conversion stalls, and never exceed 50 °C to prevent Favorskii rearrangement[6].

  • Quench and Workup: Pour the reaction mixture into ice-cold distilled water (3x the reaction volume) to quench the base and dissolve inorganic salts. Extract the aqueous layer three times with Ethyl Acetate.

  • Purification: Wash the combined organic layers with 5% NaOH (to remove unreacted phenol), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.

Process Visualization: Reaction Pathways

The following diagram illustrates the competitive pathways in the synthesis of 1-Phenoxy-3-phenylpropan-2-one.

G Reactants Phenol + Base + 1-Halo-3-phenylpropan-2-one O_Alk 1-Phenoxy-3-phenylpropan-2-one (Desired O-Alkylation) Reactants->O_Alk K2CO3 or Cs2CO3, DMF Polar Aprotic, Mild Base C_Alk Ortho/Para-Alkylated Phenol (C-Alkylation By-product) Reactants->C_Alk Protic Solvents, Li+ Tight Ion Pairing Favorskii Phenyl 3-phenylpropanoate (Favorskii Rearrangement) Reactants->Favorskii Strong Base (NaOH/NaH) Cyclopropanone Intermediate Aldol Aldol Oligomers (Self-Condensation) Reactants->Aldol Excess Base, High Temp Alpha-Proton Deprotonation

Caption: Divergent reaction pathways of phenoxide and 1-halo-3-phenylpropan-2-one based on conditions.

Frequently Asked Questions (FAQs)

Q: My reaction mixture is turning dark brown/black, and my yield is terrible. What is happening? A: You are likely observing Aldol-type self-condensation and polymerization of the 1-halo-3-phenylpropan-2-one. This occurs when the base is too strong (e.g., NaH, NaOH) or the reaction temperature is too high. Switch to a milder base like K₂CO₃ or Cs₂CO₃ and run the reaction strictly at room temperature.

Q: Can I use Sodium Hydroxide (NaOH) instead of Potassium Carbonate (K₂CO₃)? A: It is highly discouraged. While NaOH is a classic base for the Williamson ether synthesis of simple alkyl halides[7], using it with an α -halo ketone will rapidly induce the Favorskii rearrangement[4], converting your starting materials into phenyl 3-phenylpropanoate instead of the target ether. Furthermore, the generation of water from NaOH deprotonating phenol creates a protic environment, which increases undesired C-alkylation[3].

Q: I am seeing a significant amount of ortho-alkylated phenol. How do I force O-alkylation? A: C-alkylation is a symptom of tight ion-pairing between the phenoxide oxygen and the metal counterion. To force O-alkylation, you must break this ion pair. Switch your solvent to a highly polar aprotic solvent like DMF or DMSO[8]. If you are using a sodium or lithium base, switch to Potassium (K⁺) or Cesium (Cs⁺), as larger cations associate less tightly with the hard oxygen anion, leaving it free to act as an O-nucleophile.

Q: Why add Potassium Iodide (KI) if I am already using 1-chloro-3-phenylpropan-2-one? A: KI acts as a catalyst via the Finkelstein reaction. The iodide ion displaces the chloride to form 1-iodo-3-phenylpropan-2-one in situ. Iodide is a vastly superior leaving group compared to chloride, which significantly accelerates the desired SN2 O-alkylation pathway, allowing the reaction to proceed to completion at room temperature before side reactions can occur.

References

  • Williamson ether synthesis - Wikipedia. Wikipedia.1

  • Favorskii rearrangement - Wikipedia. Wikipedia. 4

  • Williamson Ether Synthesis - Chemistry LibreTexts. Chemistry LibreTexts. 8

  • Ambident Nucleophile - Chemistry LibreTexts. Chemistry LibreTexts. 2

  • Williamson Ether Synthesis - ChemTalk. ChemTalk. 7

  • Favorskii rearrangement----Sir Khalid (Organic) | PPT - Slideshare. Slideshare. 5

  • Illustrated Glossary of Organic Chemistry - Ambident nucleophile. UCLA. 3

  • Favorskii Rearrangement - Cambridge University Press & Assessment. Cambridge University Press. 6

Sources

Optimization

Technical Support Center: Enhancing the Stability of 1-Phenoxy-3-phenylpropan-2-one for Experimental Use

Welcome to the technical support center for 1-Phenoxy-3-phenylpropan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-Phenoxy-3-phenylpropan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling this versatile chemical intermediate. Our goal is to ensure the stability and integrity of your compound throughout your experimental workflows.

Introduction: Understanding the Instability of 1-Phenoxy-3-phenylpropan-2-one

1-Phenoxy-3-phenylpropan-2-one is a valuable building block in organic synthesis. However, its chemical structure, which incorporates an α-phenoxy ketone and a benzylic methylene group, makes it susceptible to degradation under common experimental and storage conditions. The primary pathways of degradation include oxidation, photodegradation, and pH-mediated hydrolysis. This guide will provide you with the knowledge and protocols to mitigate these stability issues, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that affect the stability of 1-Phenoxy-3-phenylpropan-2-one?

A1: The stability of 1-Phenoxy-3-phenylpropan-2-one is primarily influenced by three factors:

  • Oxygen: The benzylic position (the CH2 group adjacent to the phenyl ring and the carbonyl group) is susceptible to oxidation, particularly in the presence of air.

  • Light: Ketones, especially those with aromatic rings, can absorb UV light, leading to photochemical reactions and degradation.[1][2]

  • pH: Both acidic and basic conditions can promote degradation through different mechanisms. Acidic conditions may lead to hydrolysis of the ether linkage, while basic conditions can facilitate enolate formation, which can be a precursor to side reactions.[3]

Q2: What are the likely degradation products of 1-Phenoxy-3-phenylpropan-2-one?

A2: Based on the degradation pathways of structurally similar compounds like 1-phenyl-2-propanone (P2P), the primary degradation products are likely to be:[4]

  • Oxidation products: Benzaldehyde and benzoic acid from the cleavage of the bond between the carbonyl group and the benzylic carbon.

  • Hydrolysis products: Phenol and 1-phenyl-2-propanone from the cleavage of the ether linkage under acidic conditions.

Q3: How should I store 1-Phenoxy-3-phenylpropan-2-one to ensure its long-term stability?

A3: For optimal long-term stability, 1-Phenoxy-3-phenylpropan-2-one should be stored under the following conditions:

  • Temperature: Cool, at 2-8°C.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

  • Light: In an amber or opaque container to protect from light.

  • Solvent: As a solid or a freshly prepared solution in a dry, aprotic solvent.

Q4: Can I store 1-Phenoxy-3-phenylpropan-2-one in solution?

A4: While it is best to prepare solutions fresh, if short-term storage in solution is necessary, use a dry, aprotic solvent such as anhydrous acetonitrile or dichloromethane. Avoid protic solvents like alcohols, as they can participate in degradation reactions. Storage of solutions should still be under an inert atmosphere, protected from light, and at a low temperature.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 1-Phenoxy-3-phenylpropan-2-one.

Problem Potential Cause Recommended Solution
Unexpected peaks in HPLC/GC-MS analysis of a freshly prepared solution. Impurities from synthesis or initial degradation.Purify the compound by column chromatography or recrystallization before use. Common synthetic impurities may arise from starting materials like phenol or 1-phenyl-2-propanone.[5]
Decrease in purity of the compound over a short period in the lab. Exposure to air and/or light.Handle the compound under an inert atmosphere (e.g., in a glovebox) and protect it from light by using amber vials or wrapping containers in foil.
Inconsistent reaction yields or formation of by-products. Degradation of the starting material.Confirm the purity of your 1-Phenoxy-3-phenylpropan-2-one before starting the reaction using an appropriate analytical method (see Section 5). Prepare solutions immediately before use.
Discoloration of the compound (e.g., turning yellow). Oxidation or photodegradation.This is a visual indicator of degradation. The discolored material should be purified before use. To prevent this, strictly follow the recommended storage and handling procedures.
Low reaction efficiency in a base-catalyzed reaction. Enolate formation and subsequent side reactions.If possible, use a non-nucleophilic base and add the ketone slowly to the reaction mixture at a low temperature to control enolate formation.
Cleavage of the ether bond observed in mass spectrometry data. Acidic conditions during the reaction or work-up.If your reaction is acid-sensitive, consider alternative synthetic routes. During work-up, use a mild buffer to neutralize any acidic components promptly.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Preparation: If the compound is not already in a suitable container, transfer it to a clean, dry amber glass vial.

  • Inerting: Flush the vial with a gentle stream of an inert gas (argon or nitrogen) for 1-2 minutes to displace any air.

  • Sealing: Tightly seal the vial with a cap that has a chemically resistant liner.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions.

  • Storage: Place the vial in a refrigerator at 2-8°C.

Protocol 2: Preparation of a Standard Solution for Analysis
  • Environment: Work in an area with minimal light exposure and, if possible, under an inert atmosphere.

  • Weighing: Quickly weigh the required amount of 1-Phenoxy-3-phenylpropan-2-one into a clean, dry volumetric flask.

  • Dissolution: Add a small amount of a suitable dry, aprotic solvent (e.g., HPLC-grade acetonitrile) to dissolve the solid.

  • Dilution: Once dissolved, dilute to the final volume with the same solvent.

  • Analysis: Analyze the solution as soon as possible after preparation.

Data Summary and Visualization

Table 1: Recommended Storage Conditions and Expected Stability
Condition Temperature Atmosphere Light Protection Expected Stability
Optimal 2-8°CInert (Ar or N₂)Amber Vial/Opaque> 1 year
Sub-optimal Room Temp.AirAmber VialMonths
Poor Room Temp.AirClear VialWeeks to Days
Diagram 1: Potential Degradation Pathways of 1-Phenoxy-3-phenylpropan-2-one

G cluster_main 1-Phenoxy-3-phenylpropan-2-one cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation (Norrish Type I) cluster_hydrolysis Acid-Catalyzed Hydrolysis main 1-Phenoxy-3-phenylpropan-2-one benzaldehyde Benzaldehyde main->benzaldehyde [O], Air radicals Radical Intermediates main->radicals hv (UV light) phenol Phenol main->phenol H⁺, H₂O p2p 1-Phenyl-2-propanone main->p2p H⁺, H₂O benzoic_acid Benzoic Acid benzaldehyde->benzoic_acid [O] rearrangement Rearrangement/Coupling Products radicals->rearrangement

Caption: Potential degradation pathways for 1-Phenoxy-3-phenylpropan-2-one.

Diagram 2: Experimental Workflow for Stability Enhancement

G start Receive/Synthesize Compound purity_check Purity Assessment (HPLC/GC-MS) start->purity_check storage Store under Optimal Conditions (2-8°C, Inert Gas, Dark) purity_check->storage exp_prep Prepare Fresh Solution in Dry Aprotic Solvent storage->exp_prep reaction Perform Experiment (Minimize exposure to air/light) exp_prep->reaction workup Reaction Work-up (Avoid extreme pH) reaction->workup analysis Analyze Product workup->analysis end Stable Compound, Reliable Results analysis->end

Caption: Recommended workflow to ensure compound stability during experiments.

Analytical Methods for Purity Assessment

Ensuring the purity of your starting material is critical. The following methods are recommended for assessing the purity of 1-Phenoxy-3-phenylpropan-2-one.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying non-volatile impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. UV detection at a wavelength where the aromatic rings absorb (e.g., 254 nm) is suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities. The compound should be thermally stable for this method.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect impurities if they are present in sufficient concentration and have distinct signals.

References

  • Rao, B. N., Turro, N. J., & Ramamurthy, V. (1986). Modification of Chemical Reactivity via Inclusion Complex Formation: Photochemistry of Dibenzyl Ketones and Benzyl Phenylacetates. The Journal of Organic Chemistry, 51(4), 460–465.
  • Stenutz, R. (n.d.). 1-(phenoxy)propan-2-one. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1-substituted phenoxypropan-2-one (3a-3m). RSC Publishing.
  • NIST. (n.d.). 1-Phenoxypropan-2-ol. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Lirias. (n.d.).
  • ResearchGate. (n.d.). Peroxy acid oxidations. II.
  • Semantic Scholar. (n.d.). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone.
  • Chemsrc. (2025, August 20). 1-hydroxy-3-phenylpropan-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 1-Hydroxy-3-phenylpropan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2024, December 22). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules.
  • ResearchGate. (n.d.).
  • Grokipedia. (2026, March 26). Phenylacetone.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Cengage. (n.d.). Selected Methods of Analysis.
  • ACS Publications. (2012, August 17). A pH Study on the Chiral Ketone Catalyzed Asymmetric Epoxidation of Hydroxyalkenes. The Journal of Organic Chemistry.
  • Ataman Kimya. (n.d.). 1-PHENOXY-2-PROPANOL. Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones.
  • Royal Society of Chemistry. (2019, December 11). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Assessment of 1-(2,5-Dichlorophenyl)propan-2-one.
  • ScienceDirect. (2016, March 24). Baeyer–Villiger Route Part I; Synthesis of Phenyl-2-propanone (P2P) from Benzaldehyde and Methyl Ethyl Ketone (MEK) and its Conversion to Methamphetamine. Forensic Chemistry.
  • Sciencemadness Wiki. (2022, August 17). Phenylacetone.
  • ResearchGate. (n.d.). The Synthesis and Investigation of Impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part II; Synthesis of Phenyl-2-propanone (P2P)
  • Medium. (n.d.).
  • PubMed. (n.d.). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone.
  • ACS Publications. (2005, February 25). Photorearrangement of α-Azoxy Ketones and Triplet Sensitization of Azoxy Compounds. The Journal of Organic Chemistry.
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling.
  • Flinders University. (2018, June 15). The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route part II; synthesis of Phenyl-2- propanone (P2P)
  • USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils.
  • IIARD. (2024, August 31). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Safrole. (n.d.). Phenylacetone (P2P).
  • ResearchGate. (n.d.). Chemical Conversion of α-Amino Acids into α-Keto Acids by 4,5-Epoxy-2-decenal.
  • University of Calgary. (n.d.). Ch21: Acidity of alpha hydrogens. Retrieved from [Link]

  • Europe PMC. (n.d.).
  • ACS Publications. (2012, August 17).

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of different synthetic routes to 1-Phenoxy-3-phenylpropan-2-one

An in-depth comparative analysis of synthetic routes to 1-Phenoxy-3-phenylpropan-2-one (CAS: 35855-76-6) requires evaluating not just theoretical yields, but the operational robustness, chemoselectivity, and scalability...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of synthetic routes to 1-Phenoxy-3-phenylpropan-2-one (CAS: 35855-76-6) requires evaluating not just theoretical yields, but the operational robustness, chemoselectivity, and scalability of the underlying chemistry. As an α -aryloxy ketone, this molecule presents unique synthetic challenges: the α -protons are highly acidic, making the core susceptible to base-mediated side reactions (such as aldol condensations or Favorskii rearrangements), while the ether linkage requires precise nucleophilic or insertion control.

As a Senior Application Scientist, I have evaluated the three most viable synthetic pathways for this target. This guide systematically breaks down the causality behind each experimental choice, providing self-validating protocols designed for high-fidelity replication in drug development and fine chemical synthesis.

Mechanistic Overview & Pathway Visualization

The synthesis of 1-Phenoxy-3-phenylpropan-2-one can be approached via three distinct mechanistic paradigms: SN​2 nucleophilic displacement, controlled secondary alcohol oxidation, and transition-metal catalyzed carbenoid O−H insertion.

SynthesisRoutes Target 1-Phenoxy-3-phenylpropan-2-one Route1 Route 1: SN2 Substitution Route1->Target SM1 1-Chloro-3-phenylpropan-2-one + Phenol SM1->Route1 K2CO3, DMF/Acetone Route2 Route 2: Alcohol Oxidation Route2->Target SM2 1-Phenoxy-3-phenylpropan-2-ol SM2->Route2 DMP, DCM, RT Route3 Route 3: O-H Insertion Route3->Target SM3 1-Diazo-3-phenylpropan-2-one + Phenol SM3->Route3 Rh2(OAc)4, DCM, RT

Figure 1: Divergent synthetic pathways converging on 1-Phenoxy-3-phenylpropan-2-one.

Comparative Analysis of Synthetic Routes

Route 1: Williamson-Type Ether Synthesis ( SN​2 )

This classical approach relies on the reaction between 1-chloro-3-phenylpropan-2-one and phenol. The critical parameter here is the choice of base. While standard [2] often use strong bases like NaH , applying such basicity to an α -halo ketone will trigger deleterious side reactions, including Favorskii rearrangements or self-condensation. Therefore, a mild carbonate base (anhydrous K2​CO3​ ) in a polar aprotic solvent (Acetone or DMF) is strictly required to maintain chemoselectivity for the SN​2 displacement [1].

Route 2: Controlled Oxidation of Secondary Alcohols

Synthesizing the precursor 1-phenoxy-3-phenylpropan-2-ol (often via epoxide ring-opening) allows for a late-stage oxidation to the target ketone. We utilize [3] because it operates under exceptionally mild, neutral conditions. α -Aryloxy ketones are prone to α -cleavage (C-C bond scission) under harsh acidic oxidative conditions (e.g., Jones reagent). DMP bypasses this risk entirely, ensuring high fidelity conversion without epimerization or over-oxidation.

Route 3: Transition-Metal Catalyzed Carbenoid O-H Insertion

The most modern and atom-efficient approach utilizes 1-diazo-3-phenylpropan-2-one. Upon exposure to a dirhodium catalyst like Rh2​(OAc)4​ , the diazo compound extrudes nitrogen gas to form a highly electrophilic metal carbenoid. The lone pairs on the phenol oxygen nucleophilically attack this carbenoid, followed by a rapid [1,2]-proton shift. Density Functional Theory (DFT) calculations confirm that [4] is kinetically favored over C-H insertion, making this route flawlessly chemoselective and capable of proceeding at room temperature.

Quantitative Data Comparison

ParameterRoute 1: SN​2 SubstitutionRoute 2: DMP OxidationRoute 3: Rh-Catalyzed O-H Insertion
Typical Yield 65 - 75%85 - 95%80 - 90%
Atom Economy Moderate (generates KCl/HCl )Low (stoichiometric DMP waste)High (extrudes only N2​ gas)
Scalability Excellent (Multi-kilogram)Moderate (DMP is shock-sensitive at scale)Low-Moderate (Diazo safety constraints)
Cost Very LowHigh (DMP is expensive)Very High (Rhodium catalyst cost)
Primary Limitation Competing aldol/eliminationRequires pre-synthesis of alcoholDiazo compound handling hazards

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. The workup steps are explicitly engineered to chemically isolate the target from specific, predictable byproducts.

Protocol 1: Williamson-Type Ether Synthesis

Objective: Suppress α -deprotonation while maximizing O -alkylation.

  • Initiation: Charge a flame-dried round-bottom flask with Phenol (1.1 equiv), anhydrous K2​CO3​ (1.5 equiv), and dry Acetone (0.2 M). Stir at room temperature for 15 minutes to generate the phenoxide in situ.

  • Coupling: Add a solution of 1-chloro-3-phenylpropan-2-one (1.0 equiv) in dry Acetone dropwise over 30 minutes. Causality: Dropwise addition keeps the electrophile concentration low, preventing dimerization.

  • Propagation: Attach a reflux condenser and heat to 60°C for 4-6 hours. Monitor complete consumption of the chloride via TLC (Hexanes/EtOAc 8:2).

  • Self-Validating Workup: Cool to room temperature and filter off the KCl and unreacted K2​CO3​ salts. Concentrate the filtrate in vacuo. Redissolve the residue in EtOAc and wash with cold 5% aqueous NaOH . Causality: The NaOH wash is a critical self-validating step; it deprotonates any unreacted phenol, pulling it into the aqueous layer and ensuring the organic layer contains only the neutral target ketone.

  • Isolation: Wash with brine, dry over anhydrous Na2​SO4​ , concentrate, and purify via flash column chromatography.

Protocol 2: Dess-Martin Oxidation

Objective: Neutral oxidation preventing α -cleavage.

  • Initiation: Dissolve 1-phenoxy-3-phenylpropan-2-ol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M) under an argon atmosphere. Cool the solution to 0°C.

  • Oxidation: Add Dess-Martin Periodinane (1.2 equiv) in three distinct portions. Causality: Portion-wise addition controls the mild exotherm and prevents localized heating that could trigger C-C bond scission.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1.5 hours.

  • Self-Validating Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ . Stir vigorously for 30 minutes until the cloudy suspension turns clear. Causality: The thiosulfate ( Na2​S2​O3​ ) reduces unreacted hypervalent iodine to water-soluble iodine(III) species, while the bicarbonate neutralizes the acetic acid byproduct. A clear biphasic system validates complete quenching.

  • Isolation: Extract with DCM, dry over MgSO4​ , and concentrate to yield the highly pure ketone.

Protocol 3: Rhodium-Catalyzed O-H Insertion

Objective: Chemoselective carbenoid insertion under neutral conditions.

  • Initiation: In a flame-dried flask, dissolve Phenol (1.5 equiv) and Rh2​(OAc)4​ (1.0 mol%) in anhydrous DCM (0.2 M).

  • Carbenoid Generation: Dissolve 1-diazo-3-phenylpropan-2-one (1.0 equiv) in DCM and add it to the catalyst mixture via a syringe pump over 2 hours at room temperature. Causality: Slow addition is absolutely critical. If the diazo concentration is too high, the rhodium carbenoid will react with unreacted diazo starting material to form a homocoupled alkene byproduct rather than inserting into the phenol.

  • Propagation: Stir until nitrogen evolution ceases and the characteristic yellow color of the diazo compound disappears.

  • Self-Validating Workup: Pass the crude reaction mixture directly through a short pad of silica gel, eluting with DCM. Causality: The silica pad traps the highly polar rhodium catalyst (visible as a green/brown band), validating that the eluted organic fraction is metal-free.

  • Isolation: Concentrate the filtrate and remove excess phenol via Kugelrohr distillation or chromatography.

References

  • Master Organic Chemistry. "The Williamson Ether Synthesis." Master Organic Chemistry. URL:[Link]

  • Liu, Y., et al. "DFT Calculations on the Mechanism of Transition-Metal-Catalyzed Reaction of Diazo Compounds with Phenols: O-H Insertion versus C-H Insertion." Journal of Physical Chemistry A, 2016, 120, 6485–6492. URL:[Link]

Comparative

Unambiguous Structural Verification of 1-Phenoxy-3-phenylpropan-2-one: A Comprehensive Guide to 2D NMR Techniques

In the landscape of drug discovery and organic synthesis, the unequivocal confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. For researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and organic synthesis, the unequivocal confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. For researchers, scientists, and drug development professionals, the ability to confidently assign the constitution of a novel or synthesized compound is paramount. This guide provides an in-depth, practical walkthrough of the validation of the 1-phenoxy-3-phenylpropan-2-one structure, leveraging a suite of powerful two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques. We will move beyond a simple recitation of steps, delving into the causal reasoning behind experimental choices and demonstrating how a combination of 1D and 2D NMR experiments forms a self-validating system for structural elucidation.

The Analytical Challenge: Beyond 1D NMR

One-dimensional (1D) ¹H and ¹³C NMR spectra are the workhorses of structural analysis, offering initial insights into the chemical environment of protons and carbons within a molecule.[1] However, for a molecule such as 1-phenoxy-3-phenylpropan-2-one, with its distinct phenyl, phenoxy, and propanone moieties, 1D spectra can present ambiguities. Overlapping signals in the aromatic region and the need to definitively connect the different fragments of the molecule necessitate the use of more sophisticated techniques.[2] 2D NMR spectroscopy provides this next level of detail by spreading spectral information across two frequency dimensions, revealing correlations between nuclei that are not apparent in 1D spectra.[2]

This guide will compare and contrast the utility of three fundamental 2D NMR experiments in the structural validation of 1-phenoxy-3-phenylpropan-2-one:

  • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): To probe long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different molecular fragments.

Predicted NMR Data for 1-Phenoxy-3-phenylpropan-2-one

To illustrate the principles of 2D NMR in practice, we will utilize predicted ¹H and ¹³C NMR data for 1-phenoxy-3-phenylpropan-2-one. These predictions, generated using established algorithms, provide a reliable framework for understanding the expected spectral features and their interpretation.

Structure and Atom Numbering:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Phenoxy-3-phenylpropan-2-one

Atom NumberAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1, 3CH (ortho)7.25129.5
2CH (para)7.34128.9
-C (ipso)-133.7
4CH₂3.8550.5
5C=O-205.8
6CH₂4.7575.1
8, 12CH (ortho)6.92114.8
9, 11CH (meta)7.29129.8
10CH (para)6.98121.5
-C (ipso)-157.9

Note: Predicted data was obtained from NMRdb.org.

Experimental Workflow: A Step-by-Step Guide

The logical flow of experiments is critical for efficient and comprehensive structural validation. The following workflow outlines the steps from sample preparation to the acquisition of the necessary 2D NMR data.

experimental_workflow cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Structural Validation A Weigh ~20 mg of 1-phenoxy-3-phenylpropan-2-one B Dissolve in ~0.6 mL of CDCl₃ A->B C Transfer to NMR tube B->C D ¹H NMR C->D E ¹³C NMR D->E F COSY E->F G HSQC F->G H HMBC G->H I Integrate & Correlate Data H->I J Confirm Structure I->J

Caption: A streamlined workflow for the structural validation of 1-phenoxy-3-phenylpropan-2-one using 1D and 2D NMR techniques.

Experimental Protocols

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of purified 1-phenoxy-3-phenylpropan-2-one. The higher concentration is beneficial for obtaining good signal-to-noise in ¹³C and 2D NMR experiments.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-characterized.

  • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe.

2. 1D NMR Acquisition:

  • ¹H NMR: Acquire a standard proton NMR spectrum. This will provide initial information on the number of different proton environments, their chemical shifts, and their coupling patterns.

  • ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. This will reveal the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

3. 2D NMR Acquisition:

  • COSY: This experiment identifies protons that are coupled to each other, typically through two or three bonds.[3][4][5] The presence of a cross-peak between two proton signals in the COSY spectrum indicates that they are part of the same spin system.

  • HSQC: This experiment correlates proton signals with the signals of the carbons to which they are directly attached (a one-bond correlation).[6] This is a powerful tool for assigning carbon resonances based on their attached, and often more easily assigned, protons.

  • HMBC: This experiment reveals correlations between protons and carbons that are two or three bonds away.[7][8] This is arguably the most critical experiment for piecing together the molecular structure, as it allows for the connection of different spin systems and the identification of quaternary carbons.

Data Interpretation and Structural Validation

The true power of 2D NMR lies in the collective interpretation of the data from these complementary experiments.

COSY: Mapping the Proton Networks

The COSY spectrum will reveal two distinct spin systems for 1-phenoxy-3-phenylpropan-2-one:

  • The Phenylpropyl Fragment: A cross-peak will be observed between the protons of the methylene group at C4 (δ ~3.85 ppm) and the aromatic protons of the phenyl ring (δ ~7.25-7.34 ppm). This confirms the connectivity within this fragment.

  • The Phenoxy Fragment: Cross-peaks will be seen between the ortho protons (δ ~6.92 ppm) and the meta protons (δ ~7.29 ppm) of the phenoxy ring, and between the meta protons and the para proton (δ ~6.98 ppm).

The absence of a COSY correlation between the methylene protons at C4 and C6 is a key piece of information, as they are separated by the carbonyl group (C5), which has no attached protons to facilitate this type of coupling.

Caption: Expected COSY correlations for 1-phenoxy-3-phenylpropan-2-one, showing the two isolated spin systems.

HSQC: Assigning the Carbons

The HSQC spectrum provides a direct link between the proton and carbon skeletons of the molecule. Each cross-peak represents a direct C-H bond.

Table 2: Expected HSQC Correlations

¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Assignment
7.25129.5C1/3-H
7.34128.9C2-H
3.8550.5C4-H
4.7575.1C6-H
6.92114.8C8/12-H
7.29129.8C9/11-H
6.98121.5C10-H

This experiment allows for the confident assignment of all protonated carbons. The carbonyl carbon (C5) and the ipso-carbons of the phenyl and phenoxy rings will be absent from the HSQC spectrum as they bear no directly attached protons.

HMBC: Connecting the Pieces

The HMBC spectrum is the final piece of the puzzle, providing the long-range correlations that link the different fragments of the molecule together.

Table 3: Key Expected HMBC Correlations

Proton at:Correlates to Carbon at:Number of BondsSignificance
C4-H (δ 3.85)C5 (δ 205.8)2Confirms the methylene group is adjacent to the carbonyl.
C4-H (δ 3.85)C1/3 (δ 129.5)3Links the methylene group to the phenyl ring.
C6-H (δ 4.75)C5 (δ 205.8)2Confirms the other methylene group is adjacent to the carbonyl.
C6-H (δ 4.75)C7 (δ 157.9)2Links the methylene group to the phenoxy ring via the oxygen.

The HMBC correlations, particularly those to the quaternary carbonyl carbon (C5), are instrumental in confirming the overall connectivity of 1-phenoxy-3-phenylpropan-2-one.

HMBC_Correlations H4 H at C4 C5 C5 (C=O) H4->C5 2J C_ipso_ph C-ipso (Ph) H4->C_ipso_ph 3J H6 H at C6 H6->C5 2J C_ipso_pho C-ipso (PhO) H6->C_ipso_pho 2J

Caption: Key HMBC correlations that definitively establish the connectivity of the molecular fragments in 1-phenoxy-3-phenylpropan-2-one.

Conclusion: A Self-Validating Approach

By systematically applying and interpreting a combination of 1D and 2D NMR experiments, we can achieve an unambiguous structural validation of 1-phenoxy-3-phenylpropan-2-one. The COSY spectrum defines the proton-proton connectivities within the distinct molecular fragments. The HSQC spectrum then provides a direct and reliable assignment of the protonated carbons. Finally, the crucial long-range correlations observed in the HMBC spectrum serve to piece together the entire molecular puzzle, confirming the precise arrangement of the phenyl, propanone, and phenoxy moieties. This integrated approach exemplifies a robust, self-validating methodology that is essential for ensuring the scientific integrity of chemical research and development.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, October 4). 5.1: COSY Spectra. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • Magritek. (n.d.). Carbon. Retrieved from [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Acetylcholinesterase Inhibition: Evaluating 1-Phenoxy-3-phenylpropan-2-one Against the Benchmark Inhibitor Donepezil

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Acetylcholinesterase in Neurodegenerative Disease Acetylcholinesterase (AChE) is a pivotal enzyme in the cholinergic nerv...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Acetylcholinesterase in Neurodegenerative Disease

Acetylcholinesterase (AChE) is a pivotal enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate. This enzymatic process terminates the nerve signal at cholinergic synapses, ensuring precise control over neurotransmission. In neurodegenerative conditions like Alzheimer's disease, a significant loss of cholinergic neurons leads to a deficit in acetylcholine, which is closely linked to the decline in cognitive function.[1]

Inhibiting the action of AChE is a primary therapeutic strategy to manage the symptoms of early-stage Alzheimer's disease.[2] By blocking AChE, these inhibitor drugs increase the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3] This guide provides a comparative framework for assessing the AChE inhibitory potential of a lesser-known compound, 1-Phenoxy-3-phenylpropan-2-one, against the well-established clinical drug, donepezil.

Donepezil: The "Gold Standard" Acetylcholinesterase Inhibitor

Donepezil is a highly potent and selective second-generation AChE inhibitor that is widely prescribed for the treatment of mild to moderate Alzheimer's disease.[3][4] It is a piperidine derivative that acts as a reversible, non-competitive inhibitor of acetylcholinesterase.[4][5]

Mechanism of Action: Donepezil binds to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) within the active site gorge of acetylcholinesterase.[5] This dual binding effectively blocks the entry of acetylcholine and stabilizes the enzyme in an inhibited conformation, thus preventing the hydrolysis of the neurotransmitter.[6][7] Its reversible nature means it can associate and dissociate from the enzyme.[5]

Inhibitory Potency: The inhibitory activity of a compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Donepezil exhibits potent inhibition of acetylcholinesterase with reported IC50 values in the low nanomolar range.

CompoundTarget EnzymeIC50 Value (nM)Source
DonepezilAcetylcholinesterase (AChE)5.7[8]
DonepezilAcetylcholinesterase (AChE)6.7[9]

1-Phenoxy-3-phenylpropan-2-one: A Candidate for Evaluation

1-Phenoxy-3-phenylpropan-2-one is a ketone derivative whose acetylcholinesterase inhibitory activity is not extensively documented in publicly available scientific literature. Its chemical structure, featuring a phenoxy group and a phenyl group attached to a propanone backbone, suggests it may interact with the hydrophobic and aromatic residues within the active site of AChE. To ascertain its potential as an AChE inhibitor, a rigorous experimental evaluation is necessary.

Experimental Protocol: Determining the IC50 of 1-Phenoxy-3-phenylpropan-2-one using the Ellman Method

The Ellman method is a widely used, simple, and reliable colorimetric assay for measuring acetylcholinesterase activity and screening for inhibitors.[10][11]

Principle of the Assay: The assay measures the activity of AChE by monitoring the formation of a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form TNB, which can be quantified spectrophotometrically at 412 nm.[10] The presence of an AChE inhibitor will decrease the rate of ATCI hydrolysis, leading to a reduced rate of color formation.[12]

Materials and Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Donepezil hydrochloride (as a positive control)

  • 1-Phenoxy-3-phenylpropan-2-one (test compound)

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure:

  • Preparation of Reagents:

    • AChE Solution: Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0). The final concentration in the well should be optimized, but a typical starting point is 0.1 U/mL.

    • DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.

    • ATCI Solution (14 mM): Prepare a fresh solution of ATCI in deionized water.

    • Inhibitor Solutions: Prepare stock solutions of donepezil and 1-Phenoxy-3-phenylpropan-2-one in a suitable solvent (e.g., DMSO). Perform serial dilutions in phosphate buffer to obtain a range of concentrations for testing. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL of phosphate buffer.

    • Control (100% enzyme activity): 50 µL of phosphate buffer, 50 µL of AChE solution, and 50 µL of DTNB solution.

    • Test Wells: 50 µL of the respective inhibitor solution (1-Phenoxy-3-phenylpropan-2-one or donepezil at various concentrations), 50 µL of AChE solution, and 50 µL of DTNB solution.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Initiation of Reaction: Add 10 µL of the ATCI substrate solution to all wells (except the blank) to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Visualizing the Workflow and Mechanism

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Prepare AChE Solution E Add Reagents to Wells (Buffer, AChE, DTNB, Inhibitor) A->E B Prepare DTNB Solution B->E C Prepare ATCI Solution G Initiate Reaction with ATCI C->G D Prepare Inhibitor Dilutions (Donepezil & 1-Phenoxy-3-phenylpropan-2-one) D->E F Pre-incubate at 25°C for 10 minutes E->F F->G H Kinetic Measurement at 412 nm G->H I Calculate Reaction Rates H->I J Determine % Inhibition I->J K Plot Dose-Response Curve J->K L Calculate IC50 Value K->L

Caption: Experimental workflow for determining the IC50 value of an AChE inhibitor.

path ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Hydrolysis IncreasedACh Increased ACh in Synapse (Enhanced Signal) Products Choline + Acetate (Signal Termination) AChE->Products AChE->IncreasedACh Inhibitor AChE Inhibitor (e.g., Donepezil) Inhibitor->AChE Inhibition

Sources

Comparative

A Comparative Benchmarking Guide to the Synthetic Efficiency of 1-Phenoxy-3-phenylpropan-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 1-Phenoxy-3-phenylpropan-2-one in Synthetic Chemistry 1-Phenoxy-3-phenylpropan-2-one is a versatile bifunctional molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Phenoxy-3-phenylpropan-2-one in Synthetic Chemistry

1-Phenoxy-3-phenylpropan-2-one is a versatile bifunctional molecule featuring a central ketone flanked by a phenoxy ether and a benzyl group. This structural motif makes it a valuable intermediate in the synthesis of a wide range of more complex molecules, including potential pharmaceutical agents and other biologically active compounds. The efficient and scalable production of this ketone is therefore of significant interest to the chemical and pharmaceutical research and development community.

This in-depth technical guide provides a comparative analysis of the primary synthetic routes to 1-phenoxy-3-phenylpropan-2-one. By presenting detailed experimental protocols, quantitative performance data, and an analysis of the underlying chemical principles, this guide aims to equip researchers with the necessary information to select the most appropriate synthetic strategy for their specific needs, considering factors such as yield, scalability, and reagent availability.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Williamson Ether SynthesisRoute 2: Darzens Condensation & Rearrangement (Proposed)
Starting Materials Phenol, 1-Chloro-3-phenylpropan-2-oneBenzaldehyde, Chloroacetone
Key Reagents Base (e.g., K₂CO₃, NaH), Solvent (e.g., Acetone, DMF)Strong Base (e.g., Sodium Ethoxide), Acid (for rearrangement)
Number of Steps 12
Reported Yield Good to Excellent (e.g., ~88% for analogous structures)Potentially Moderate to Good
Reaction Conditions Moderate (e.g., 60°C)Varies (Darzens often at low temp.; rearrangement may require heat)
Key Advantages High atom economy, direct, often high-yieldingUtilizes readily available starting materials
Key Disadvantages Requires synthesis of the α-haloketone precursorMulti-step process, potential for side reactions

Synthetic Route 1: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers and is a highly effective method for preparing 1-phenoxy-3-phenylpropan-2-one.[1][2][3] The reaction proceeds via an SN2 mechanism, where a phenoxide ion, generated by deprotonating phenol with a suitable base, acts as a nucleophile and displaces a halide from an α-haloketone.[4][5]

Causality of Experimental Choices

The choice of base and solvent is critical for the success of the Williamson ether synthesis. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the acidic phenol.[6] The use of a polar aprotic solvent like acetone or dimethylformamide (DMF) facilitates the dissolution of the reactants and promotes the SN2 reaction pathway by solvating the cation of the base, leaving the phenoxide anion more nucleophilic.[6] The addition of a catalytic amount of potassium iodide (KI) can enhance the reaction rate through the Finkelstein reaction, where the iodide transiently replaces the chloride, creating a more reactive alkyl iodide in situ.

Experimental Protocol: A Modern Approach

The following protocol is adapted from a well-established procedure for the synthesis of the analogous 1-phenoxypropan-2-one, which demonstrates high efficiency.[6]

Materials:

  • Phenol

  • 1-Chloro-3-phenylpropan-2-one

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Potassium Iodide (KI)

  • Dry Acetone

  • Silica Gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol (1.0 molar equivalent), anhydrous potassium carbonate (1.5 molar equivalents), and a catalytic amount of potassium iodide (0.1 molar equivalents) in dry acetone.

  • Phenoxide Formation: Heat the mixture to 60°C and stir for 1 hour to ensure the complete formation of the potassium phenoxide.

  • Nucleophilic Substitution: Add a solution of 1-chloro-3-phenylpropan-2-one (1.0 molar equivalent) in dry acetone dropwise to the reaction mixture.

  • Reaction Progression: Maintain the reaction temperature at 60°C and continue stirring for an additional 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel to yield pure 1-phenoxy-3-phenylpropan-2-one.

A similar synthesis of 1-phenoxypropan-2-one using this method reported a yield of 87.9%.[6]

Visualizing the Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis Reactants Phenol + 1-Chloro-3-phenylpropan-2-one + K₂CO₃ + KI in Acetone Reaction_Vessel Heat to 60°C Stir for 4 hours Reactants->Reaction_Vessel 1. Reaction Workup Cool & Filter Reaction_Vessel->Workup 2. Work-up Purification Concentrate & Column Chromatography Workup->Purification 3. Purification Product 1-Phenoxy-3-phenylpropan-2-one Purification->Product Final Product

Caption: Workflow for the synthesis of 1-phenoxy-3-phenylpropan-2-one via Williamson ether synthesis.

Synthetic Route 2: A Proposed Darzens Condensation and Rearrangement Pathway

An alternative, albeit more indirect, approach to 1-phenoxy-3-phenylpropan-2-one involves a two-step sequence commencing with the Darzens condensation.[7][8] This reaction would involve the condensation of benzaldehyde with chloroacetone in the presence of a strong base to form an α,β-epoxy ketone.[7] Subsequent acid-catalyzed rearrangement of this epoxide could potentially yield the desired β-keto ether.

Pillar 1: Expertise & Experience in Reaction Design

The Darzens condensation is a powerful tool for the formation of epoxides.[5] The choice of a strong, non-nucleophilic base is crucial to deprotonate the α-carbon of chloroacetone without competing in nucleophilic attack on the carbonyl of benzaldehyde. Sodium ethoxide is a common choice for this transformation.[5]

The second step, the acid-catalyzed rearrangement of the resulting epoxide, is the key and more speculative part of this proposed route. The regioselectivity of the epoxide opening and subsequent rearrangement would be critical in determining the final product distribution.

Pillar 2: Self-Validating Systems in a Hypothetical Protocol

Proposed Step 1: Darzens Condensation

  • Dissolve benzaldehyde and chloroacetone in an anhydrous ether or tetrahydrofuran (THF).

  • Cool the solution to 0°C.

  • Slowly add a solution of sodium ethoxide in ethanol.

  • Stir at low temperature for several hours, monitoring by TLC.

  • Quench the reaction with cold water and extract the epoxy ketone product.

Proposed Step 2: Acid-Catalyzed Rearrangement

  • Dissolve the purified epoxy ketone in a suitable solvent like dichloromethane.

  • Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid).

  • Stir at room temperature or with gentle heating, monitoring for the formation of the rearranged product.

  • Work-up and purify by column chromatography.

The feasibility and efficiency of this second step would require experimental validation.

Visualizing the Proposed Two-Step Synthesis

Darzens_Rearrangement Start Benzaldehyde + Chloroacetone Darzens Darzens Condensation (Base) Start->Darzens Step 1 Epoxide α,β-Epoxy Ketone Intermediate Darzens->Epoxide Rearrangement Acid-Catalyzed Rearrangement Epoxide->Rearrangement Step 2 Product 1-Phenoxy-3-phenylpropan-2-one Rearrangement->Product

Caption: Proposed two-step synthesis of 1-phenoxy-3-phenylpropan-2-one.

Characterization of 1-Phenoxy-3-phenylpropan-2-one

Accurate characterization of the final product is essential for confirming its identity and purity. While a complete set of experimental spectra for 1-phenoxy-3-phenylpropan-2-one is not available in the public domain, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and phenoxy groups, a singlet for the methylene protons adjacent to the phenoxy group, a singlet for the methylene protons of the benzyl group, and a singlet for the methyl protons is absent in the target molecule, but would be present in the analogue 1-phenoxy-2-propanone at around 2.30 ppm.[6]

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (around 200-210 ppm), the carbons of the two aromatic rings, and the two methylene carbons.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch would be prominent around 1720 cm⁻¹. Other characteristic bands would include C-O-C stretching for the ether linkage and C-H stretching for the aromatic and aliphatic protons.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of fragments such as the phenoxy and benzyl groups.

Conclusion and Recommendations

Based on the available literature and established synthetic methodologies, the Williamson ether synthesis stands out as the most direct and likely most efficient route for the laboratory-scale production of 1-phenoxy-3-phenylpropan-2-one. Its single-step nature, coupled with the high yields reported for analogous transformations, makes it an attractive and reliable choice. The primary consideration for this route is the availability or synthesis of the starting α-haloketone, 1-chloro-3-phenylpropan-2-one.

The proposed two-step route involving a Darzens condensation followed by rearrangement, while mechanistically plausible, introduces additional complexity and potential for lower overall yields. However, it may be a viable alternative if the starting materials for the Williamson synthesis are not readily accessible.

For researchers embarking on the synthesis of 1-phenoxy-3-phenylpropan-2-one, we recommend initially pursuing the Williamson ether synthesis. Careful optimization of reaction conditions, including the choice of base, solvent, and temperature, will be key to maximizing the yield and purity of the final product.

References

  • Royal Society of Chemistry. (n.d.). 2.2.1 Synthesis of 1-substituted phenoxypropan-2-one (3a-3m).10. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Darzens reaction. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Darzens Condensation. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2021, October 23). Williamson ether synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis of New 3-Phenoxypropan-2-ols with Various Heterocyclic Substituents. Retrieved from [Link]

  • ACG Publications. (2009, March 13). Synthesis of 2,3-epoxy-1-phenyl-3-aryl-1-propanone by combination of phase transfer catalyst and ultrasound irradiation. Retrieved from [Link]

  • The Vespiary. (n.d.). Clandestine Approach to the Synthesis of Phenyl-2-Propanone from Phenylpropenes. Retrieved from [Link]

  • Google Patents. (n.d.). US3965190A - Phenyl propanones.
  • CRDEEP Journals. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). 12 PHASE TRANSFER CATALYSIS FOR GREEN CHEMISTRY 1. Introduction Globalization and countries industrial development creates fast. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR. Retrieved from [Link]

  • IMPAG. (n.d.). Phase-Transfer Catalysts. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2,2-Bis[4-(2,3-epoxypropoxy)phenyl]propane (FDB010699). Retrieved from [Link]

  • Wikipedia. (n.d.). Phenyl glycidyl ether. Retrieved from [Link]

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Validation

A Comparative Study on the Biological Effects of 1-Phenoxy-3-phenylpropan-2-one and its Analogues: A Guide for Researchers

This guide provides a comprehensive comparative analysis of the potential biological effects of 1-Phenoxy-3-phenylpropan-2-one and its structurally related analogues. In the absence of direct experimental data on the par...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparative analysis of the potential biological effects of 1-Phenoxy-3-phenylpropan-2-one and its structurally related analogues. In the absence of direct experimental data on the parent compound, this document synthesizes findings from research on analogous chemical structures to predict and explore potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Introduction: The Therapeutic Potential of Phenylpropanoid Scaffolds

The 1-Phenoxy-3-phenylpropan-2-one scaffold represents a versatile backbone for the development of novel bioactive molecules. Its structural similarity to other biologically active phenylpropanoids suggests a wide range of potential pharmacological activities, including anticancer, anticonvulsant, and antimicrobial effects.[1][2] The strategic modification of the phenyl and phenoxy rings, as well as the propanone linker, presents a promising avenue for establishing structure-activity relationships (SAR) and identifying lead compounds for further development.[3]

This guide will explore the predicted biological activities of this class of compounds, drawing parallels from structurally similar molecules and outlining the key experimental methodologies required for their evaluation.

Comparative Biological Activities: An Analysis Based on Structural Analogues

While direct comparative studies on 1-Phenoxy-3-phenylpropan-2-one and its immediate analogues are limited, the extensive research on related structures provides valuable insights into their potential biological effects.

Anticancer and Cytotoxic Activities

Derivatives of phenyl ketones and related phenoxy compounds have demonstrated significant potential as anticancer agents.[4][5][6] The proposed mechanism for their cytotoxic effects often involves the induction of apoptosis and cell cycle arrest.[5][7]

For instance, a series of chalcone derivatives, which share the 1,3-diphenylpropane backbone, have been evaluated for their in vitro and in vivo antitumor activities.[4][5] Specifically, 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one and 1-(4-chlorophenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one exhibited potent cytotoxic activity.[4][5] The methoxy derivative, in particular, was found to induce cell cycle arrest at the G0/G1 phase through the upregulation of the p21 gene.[4][5]

Similarly, novel phenoxy acetamide derivatives have shown promising cytotoxic activity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.[8] One such compound demonstrated a significant increase in total apoptotic cell death in HepG2 cells.[8]

The following table summarizes the cytotoxic activities of representative analogous compounds.

Compound/Analogue ClassCancer Cell LineIC50 (µM)Key FindingsReference
1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-oneHeLa-Potent antiproliferative activity, induces cell cycle arrest[4][5]
1-(4-chlorophenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one--Potent in vitro cytotoxic activity[4][5]
Phenoxy acetamide derivative IHepG21.43More cytotoxic than on MCF-7 cells[8]
Phenoxy acetamide derivative IMCF-77.43-[8]
Phenylacetamide derivative 3j (para nitro group)MDA-MB4680.76 ± 0.09Strong cytotoxic effect[7]
3-(4-(2-morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-oneMCF-7-High cytotoxic activity, more than Tamoxifen[9][10]
Anticonvulsant Activity

The structural motif of an aryl ring connected to an amide or ketone group is present in several antiepileptic drugs.[11] This suggests that 1-Phenoxy-3-phenylpropan-2-one and its analogues could possess anticonvulsant properties. Preclinical screening for anticonvulsant activity typically involves the Maximal Electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests, which are indicative of efficacy against generalized tonic-clonic and myoclonic seizures, respectively.[12][13]

For example, 1-diethylamino-3-phenylprop-2-en-1-one, an amide analogue, demonstrated protection in both MES and scPTZ screens in mice and rats.[11] This compound was also effective in the 6 Hz psychomotor seizure test, a model for therapy-resistant seizures.[11] The neurotoxicity of these compounds is often evaluated using the rotarod test to determine the therapeutic index.[12]

The table below presents data for an analogous anticonvulsant compound.

CompoundAnimal ModelAnticonvulsant TestED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (TD₅₀/ED₅₀)Reference
1-diethylamino-3-phenylprop-2-en-1-oneMouse (i.p.)MES52.01142.2[11]
1-diethylamino-3-phenylprop-2-en-1-oneMouse (i.p.)scPTZ69.41141.6[11]
Enzyme Inhibition

The core structure of 1-Phenoxy-3-phenylpropan-2-one makes it a candidate for enzyme inhibition.[14][15] Depending on the specific substitutions, these compounds could target a variety of enzymes involved in disease pathways. For example, some phenylalanine analogues act as competitive inhibitors of phenylalanine ammonia-lyase (PAL).[16][17] Kinetic analysis of enzyme inhibition is crucial to determine the mechanism of action, which can be competitive, non-competitive, or uncompetitive.[15]

Experimental Protocols

To evaluate the biological effects of 1-Phenoxy-3-phenylpropan-2-one and its analogues, a series of well-established in vitro and in vivo assays should be employed.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Maximal Electroshock (MES) Test for Anticonvulsant Activity

This is a standard preclinical test to identify compounds effective against generalized tonic-clonic seizures.[12][18]

Protocol:

  • Animal Preparation: Use adult male mice (e.g., Swiss mice).

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally at various doses. A vehicle control group should be included.

  • Electroshock Application: After a predetermined time (e.g., 30-60 minutes), deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Determine the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing enzyme inhibition. The specific enzyme, substrate, and detection method will vary depending on the target.[19]

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified enzyme, buffer, and the test compound at various concentrations.

  • Pre-incubation: Incubate the mixture for a specific time to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mode of inhibition.[14]

Visualizing Potential Mechanisms and Workflows

To better understand the potential biological activities and the experimental approaches, the following diagrams illustrate a hypothetical signaling pathway for anticancer activity and a typical workflow for screening and evaluation.

cluster_0 Cellular Environment Analog 1-Phenoxy-3-phenylpropan-2-one Analogue Target_Protein Target Protein (e.g., Kinase, Enzyme) Analog->Target_Protein Inhibition Signal_Cascade Downstream Signaling Cascade Target_Protein->Signal_Cascade Blocks Signal Apoptosis Apoptosis Signal_Cascade->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) Signal_Cascade->Cell_Cycle_Arrest Start Synthesis of Analogues In_Vitro In Vitro Screening (Cytotoxicity, Enzyme Inhibition) Start->In_Vitro Hit_ID Hit Identification (Potent & Selective Compounds) In_Vitro->Hit_ID In_Vivo In Vivo Efficacy Studies (e.g., Xenograft, Seizure Models) Hit_ID->In_Vivo Tox Toxicity & Safety Assessment In_Vivo->Tox Lead_Opt Lead Optimization Tox->Lead_Opt

Caption: General workflow for drug discovery and development.

Conclusion

While direct experimental evidence for the biological effects of 1-Phenoxy-3-phenylpropan-2-one is yet to be established, the analysis of its structural analogues strongly suggests a promising potential for this class of compounds in various therapeutic areas, particularly in oncology and neurology. The structural versatility of the phenylpropanoid scaffold allows for fine-tuning of biological activity and provides a solid foundation for future drug discovery efforts. The experimental protocols and workflows outlined in this guide offer a systematic approach to investigating these potential activities and identifying novel therapeutic agents. Further research is warranted to synthesize and evaluate a focused library of 1-Phenoxy-3-phenylpropan-2-one analogues to validate these predictions and unlock their full therapeutic potential.

References

  • 1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one: A Diphenyl Chalcone Derivative with Potent Antitumor Activity Via Up-Regulation of p21 Gene. Science Repository. [Link]

  • (PDF) 1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one: A Diphenyl Chalcone Derivative with Potent Antitumor Activity Via Up-Regulation of p21 Gene. ResearchGate. [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]

  • Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. PMC. [Link]

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]

  • Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Brieflands. [Link]

  • comparative analysis of anti-seizure medications: impact on seizure reduction and sleep-wake cycles in mice. American Epilepsy Society. [Link]

  • 3-Tertiary amino-1-aryloxy- or aryl-propanes and -propan-2-ols and some related compounds. PubMed. [Link]

  • Enzyme inhibitor – Knowledge and References. Taylor & Francis. [Link]

  • Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3- (phenylthio)propan-1-ones as New Cytotoxic Agents. ResearchGate. [Link]

  • Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues. PubMed. [Link]

  • Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one. PMC. [Link]

  • Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. ResearchGate. [Link]

  • Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues | Request PDF. ResearchGate. [Link]

  • Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. MDPI. [Link]

  • Journal of Pharmacokinetics & Experimental Therapeutics - Enzyme Inhibition: Mechanisms, Types and Significance. OMICS International. [Link]

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